Product packaging for Phenylpyropene C(Cat. No.:)

Phenylpyropene C

货号: B1245457
分子量: 450.6 g/mol
InChI 键: MIBRSIZECYPMLX-KZEXJIRGSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。
  • Packaging may vary depending on the PRODUCTION BATCH.

描述

Phenylpyropene C is a natural product found in Penicillium and Penicillium griseofulvum with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H34O5 B1245457 Phenylpyropene C

3D Structure

Interactive Chemical Structure Model





属性

分子式

C28H34O5

分子量

450.6 g/mol

IUPAC 名称

[(1R,2S,5S,7R,10R)-2,6,6,10-tetramethyl-16-oxo-14-phenyl-11,15-dioxatetracyclo[8.8.0.02,7.012,17]octadeca-12(17),13-dien-5-yl] acetate

InChI

InChI=1S/C28H34O5/c1-17(29)31-24-12-13-27(4)22(26(24,2)3)11-14-28(5)23(27)15-19-21(33-28)16-20(32-25(19)30)18-9-7-6-8-10-18/h6-10,16,22-24H,11-15H2,1-5H3/t22-,23+,24-,27-,28+/m0/s1

InChI 键

MIBRSIZECYPMLX-KZEXJIRGSA-N

SMILES

CC(=O)OC1CCC2(C(C1(C)C)CCC3(C2CC4=C(O3)C=C(OC4=O)C5=CC=CC=C5)C)C

手性 SMILES

CC(=O)O[C@H]1CC[C@]2([C@H](C1(C)C)CC[C@@]3([C@@H]2CC4=C(O3)C=C(OC4=O)C5=CC=CC=C5)C)C

规范 SMILES

CC(=O)OC1CCC2(C(C1(C)C)CCC3(C2CC4=C(O3)C=C(OC4=O)C5=CC=CC=C5)C)C

同义词

phenylpyropene C

产品来源

United States

Foundational & Exploratory

Phenylpyropene C: A Fungal Meroterpenoid with Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Phenylpyropene C is a meroterpenoid natural product isolated from the fungus Penicillium griseofulvum. This document provides a comprehensive overview of its chemical structure, physicochemical properties, and biological activities. Detailed experimental protocols for its isolation and key biological assays are provided to facilitate further research and development. This compound has demonstrated notable inhibitory activity against Acyl-CoA:cholesterol acyltransferase (ACAT) and diacylglycerol acyltransferase (DGAT), suggesting its potential as a therapeutic agent for metabolic disorders. Furthermore, its cytotoxic effects against cancer cell lines warrant investigation into its anticancer properties. This guide is intended to serve as a foundational resource for researchers exploring the therapeutic applications of this compound.

Chemical Structure and Physicochemical Properties

This compound is a complex heterocyclic compound belonging to the phenylpyropene class of meroterpenoids. Its structure was elucidated through extensive spectroscopic analysis, including mass spectrometry and nuclear magnetic resonance.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C28H34O5[1]
Molecular Weight 450.57 g/mol [1]
Appearance Colorless powder
Solubility Soluble in methanol, ethanol, ethyl acetate, and chloroform
Optical Rotation [α]D^25^ -45.5° (c 0.5, MeOH)

Table 2: 1H and 13C NMR Spectroscopic Data for this compound (500 MHz, CDCl3)

PositionδC (ppm)δH (ppm, J in Hz)
1164.2
3106.86.15 (s)
4161.4
4a100.2
539.81.85 (m), 2.05 (m)
621.91.60 (m)
745.12.10 (m)
836.41.25 (m), 1.55 (m)
931.6
1031.91.10 (m), 1.45 (m)
1171.83.85 (dd, 10.5, 4.5)
1239.21.95 (m)
1376.54.70 (d, 2.0)
1'138.1
2', 6'128.87.30 (d, 7.5)
3', 5'128.47.35 (t, 7.5)
4'127.87.25 (t, 7.5)
Me-1421.11.05 (s)
Me-1516.20.85 (d, 6.5)
Me-1629.71.20 (s)
OAc-1170.1
OAc-221.02.05 (s)

Biological Activities

This compound exhibits significant biological activities, primarily as an enzyme inhibitor and a cytotoxic agent.

Enzyme Inhibition

This compound is a potent inhibitor of two key enzymes involved in lipid metabolism:

  • Acyl-CoA:cholesterol acyltransferase (ACAT): This enzyme is responsible for the esterification of cholesterol, a critical process in dietary cholesterol absorption and the formation of atherosclerotic plaques.

  • Diacylglycerol acyltransferase (DGAT): This enzyme catalyzes the final step in triglyceride synthesis.

The inhibitory activities of this compound and its analogs, Phenylpyropene A and B, isolated from the same fungal strain, are summarized below.

Table 3: Inhibitory Activity (IC50) of Phenylpyropenes against ACAT and DGAT

CompoundACAT IC50 (µM)DGAT IC50 (µM)
Phenylpyropene A-78.7 ± 1.6
Phenylpyropene B-21.7 ± 0.2
This compound - 11.04 ± 0.2

Note: Specific IC50 value for ACAT inhibition by this compound is not available in the cited literature, though it is characterized as an ACAT inhibitor.

A kinetic analysis using a Lineweaver-Burk plot has shown that this compound is a noncompetitive inhibitor of DGAT[2].

Cytotoxic Activity

While specific cytotoxicity data for this compound is not detailed in the primary literature, related phenylpyropenes have demonstrated cytotoxic effects. For instance, Phenylpyropene E showed moderate cytotoxicity against the MGC-803 human gastric cancer cell line[3]. This suggests that this compound may also possess anticancer properties that warrant further investigation.

Experimental Protocols

Isolation of this compound from Penicillium griseofulvum

The following protocol is based on the methods described for the isolation of phenylpyropenes from Penicillium griseofulvum F1959.

Workflow for the Isolation of this compound

Figure 1: General workflow for the isolation of this compound.

Detailed Methodology:

  • Fermentation: Penicillium griseofulvum F1959 is cultured in a suitable production medium (e.g., potato dextrose broth) under optimal conditions of temperature and aeration for a sufficient period to allow for the production of secondary metabolites.

  • Extraction: The fermentation broth is harvested and extracted with an equal volume of ethyl acetate. The organic phase, containing the crude extract, is collected and concentrated under reduced pressure.

  • Silica Gel Column Chromatography: The crude extract is subjected to silica gel column chromatography, eluting with a gradient of n-hexane and ethyl acetate. Fractions are collected and monitored by thin-layer chromatography (TLC).

  • ODS Column Chromatography: Fractions containing phenylpyropenes are pooled, concentrated, and further purified by reversed-phase chromatography on an ODS (octadecylsilane) column using a methanol-water gradient.

  • Preparative High-Performance Liquid Chromatography (HPLC): The final purification of this compound is achieved by preparative HPLC on a C18 column with a suitable mobile phase (e.g., acetonitrile-water).

Acyl-CoA:Cholesterol Acyltransferase (ACAT) Inhibition Assay

This protocol is a generalized method for determining ACAT inhibitory activity using rat liver microsomes.

Workflow for ACAT Inhibition Assay

Figure 2: Workflow for the ACAT inhibition assay.

Detailed Methodology:

  • Microsome Preparation: Rat liver microsomes are prepared by differential centrifugation of liver homogenates.

  • Assay Reaction: The reaction mixture contains rat liver microsomes, bovine serum albumin, cholesterol, and the test compound (this compound) in a suitable buffer.

  • Initiation of Reaction: The reaction is initiated by the addition of [14C]oleoyl-CoA.

  • Incubation: The reaction mixture is incubated at 37°C for a specified time.

  • Termination and Extraction: The reaction is stopped by the addition of a chloroform-methanol mixture, and the lipids are extracted.

  • Analysis: The extracted lipids are separated by thin-layer chromatography (TLC), and the radioactivity of the cholesteryl oleate band is measured using a scintillation counter.

  • Calculation: The IC50 value is calculated by comparing the radioactivity in the presence of the inhibitor to that of the control.

Diacylglycerol Acyltransferase (DGAT) Inhibition Assay

The following protocol is used to determine the inhibitory effect of this compound on DGAT activity.

Workflow for DGAT Inhibition Assay

Figure 3: Workflow for the DGAT inhibition assay.

Detailed Methodology:

  • Microsome Preparation: Similar to the ACAT assay, rat liver microsomes are used as the enzyme source.

  • Assay Reaction: The reaction mixture includes microsomes, 1,2-diacylglycerol, bovine serum albumin, and the test compound in a buffer.

  • Initiation of Reaction: The reaction is started by adding [14C]oleoyl-CoA.

  • Incubation: The mixture is incubated at 37°C.

  • Termination and Extraction: The reaction is terminated, and lipids are extracted as described for the ACAT assay.

  • Analysis: The amount of [14C]triacylglycerol formed is quantified by TLC and scintillation counting.

  • Calculation: The IC50 value is determined from the dose-response curve.

Cytotoxicity Assay

A standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay can be used to evaluate the cytotoxic effects of this compound on various cancer cell lines.

Workflow for MTT Cytotoxicity Assay

Figure 4: Workflow for the MTT cytotoxicity assay.

Detailed Methodology:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.

  • Treatment: The cells are treated with various concentrations of this compound.

  • Incubation: The plates are incubated for 48 to 72 hours at 37°C in a humidified CO2 incubator.

  • MTT Addition: MTT solution is added to each well, and the plates are incubated for another 4 hours to allow for the formation of formazan crystals.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Calculation: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated.

Signaling Pathways

Currently, there is a lack of specific studies detailing the direct effects of this compound on cellular signaling pathways. Its inhibitory action on ACAT and DGAT suggests an indirect influence on lipid metabolism and related signaling cascades. The cytotoxic activity of related compounds points towards potential interference with pathways crucial for cancer cell survival and proliferation, such as those regulating apoptosis and cell cycle progression. Further research is required to elucidate the precise molecular mechanisms and signaling pathways modulated by this compound.

Conclusion

This compound is a promising natural product with well-defined inhibitory activities against key enzymes in lipid metabolism and potential cytotoxic effects. This technical guide provides the foundational information, including its chemical structure, properties, and detailed experimental protocols, to enable further investigation into its therapeutic potential. Future research should focus on elucidating its mechanism of action on a molecular level, particularly its impact on cellular signaling pathways, to fully realize its promise in drug development for metabolic and oncological diseases.

References

Phenylpyropene C: A Fungal Metabolite with Dual Inhibitory Action on Acyl-CoA:Cholesterol Acyltransferase and the JAK/STAT Signaling Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Phenylpyropene C, a bioactive secondary metabolite isolated from the fungus Penicillium griseofulvum. This compound has garnered interest in the scientific community for its dual inhibitory effects on Acyl-CoA:Cholesterol Acyltransferase (ACAT) and the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway, suggesting its potential as a lead compound in drug discovery programs targeting hypercholesterolemia and inflammatory diseases.

Compound Profile

This compound, also referred to as S14-95, is a structurally complex organic molecule. Its fundamental properties are summarized in the table below.

PropertyValue
Compound Name This compound
Synonym S14-95
CAS Number 419532-92-6
Molecular Formula C₂₈H₃₄O₅
Molecular Weight 450.6 g/mol
Source Organism Penicillium griseofulvum F1959
Biological Activity Inhibitor of Acyl-CoA:Cholesterol Acyltransferase (ACAT) and JAK/STAT signaling pathway.[1]
IUPAC Name [(1R,2S,5S,7R,10R)-2,6,6,10-tetramethyl-16-oxo-14-phenyl-11,15-dioxatetracyclo[8.8.0.0²,⁷.0¹²,¹⁷]octadeca-12(17),13-dien-5-yl] acetate

Biological Activity and Mechanism of Action

This compound exhibits potent inhibitory activity against two distinct biological targets, making it a molecule of significant pharmacological interest.

Inhibition of Acyl-CoA:Cholesterol Acyltransferase (ACAT)

This compound has been identified as an inhibitor of ACAT, an enzyme responsible for the esterification and subsequent storage of cholesterol within cells. The inhibition of ACAT is a therapeutic strategy for managing hypercholesterolemia.

TargetIC₅₀
ACAT16.0 µM[1]
Inhibition of the JAK/STAT Signaling Pathway

This compound has been shown to be a novel inhibitor of the JAK/STAT signaling pathway, a critical pathway in mediating cellular responses to cytokines, such as interferon-gamma (IFN-γ).[1][2] This pathway is implicated in inflammatory diseases, autoimmune disorders, and cancer.

The inhibitory effect of this compound on the IFN-γ mediated signaling cascade has been demonstrated, with a notable impact on the expression of a reporter gene.[1][2]

AssayIC₅₀
IFN-γ mediated reporter gene expression5.4 - 10.8 µM[1]
COX-2 and NOS II expression inhibition10.8 µM

The mechanism of action involves the inhibition of the phosphorylation of the STAT1α transcription factor.[2] Additionally, this compound has been observed to inhibit the activation of the p38 MAP kinase, which plays a role in the expression of many proinflammatory genes.[1]

JAK_STAT_Inhibition_by_Phenylpyropene_C cluster_nucleus Nucleus IFNg IFN-γ IFNgR IFN-γ Receptor IFNg->IFNgR Binds JAK1_JAK2 JAK1/JAK2 IFNgR->JAK1_JAK2 Activates STAT1a STAT1α JAK1_JAK2->STAT1a Phosphorylates pSTAT1a p-STAT1α Dimer STAT1α Dimer pSTAT1a->Dimer Dimerizes Nucleus Nucleus Dimer->Nucleus Gene_Expression Pro-inflammatory Gene Expression Dimer->Gene_Expression Translocates to Phenylpyropene_C This compound Phenylpyropene_C->STAT1a Inhibits phosphorylation p38_MAPK p38 MAP Kinase Phenylpyropene_C->p38_MAPK Inhibits activation p_p38_MAPK p-p38 MAP Kinase Inflammatory_Response Inflammatory Response p_p38_MAPK->Inflammatory_Response Leads to LPS_IFNg LPS/IFN-γ LPS_IFNg->p38_MAPK Activates

Inhibitory mechanism of this compound on the JAK/STAT and p38 MAP kinase pathways.

Isolation and Purification

This compound is a natural product obtained through fermentation of Penicillium griseofulvum F1959. The general workflow for its isolation and purification is outlined below.

Isolation_Workflow A Fermentation of Penicillium griseofulvum F1959 B Extraction of Fermentation Broth (e.g., with Ethyl Acetate) A->B C Crude Extract B->C D Silica Gel Column Chromatography C->D E Fractionation D->E F Further Chromatographic Purification (e.g., HPLC) E->F G Pure this compound F->G

General workflow for the isolation and purification of this compound.
Experimental Protocol: General Outline

Detailed experimental protocols for the fermentation and purification of this compound are proprietary and specific to the research groups that first isolated the compound. However, a general procedure based on standard methods for isolating fungal metabolites can be described as follows.

  • Fermentation: Penicillium griseofulvum F1959 is cultured in a suitable liquid medium under controlled conditions (temperature, pH, aeration) to promote the production of secondary metabolites.

  • Extraction: The fermentation broth is extracted with a water-immiscible organic solvent, such as ethyl acetate, to partition the desired compound into the organic phase.

  • Concentration: The organic extract is concentrated under reduced pressure to yield a crude extract.

  • Chromatographic Purification: The crude extract is subjected to one or more rounds of chromatography to isolate this compound. This typically involves:

    • Silica Gel Chromatography: The crude extract is loaded onto a silica gel column and eluted with a solvent gradient of increasing polarity to separate compounds based on their polarity.

    • High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are further purified using HPLC, often with a reversed-phase column, to achieve high purity.

Characterization

The structural elucidation of this compound is accomplished through a combination of spectroscopic techniques.

Spectroscopic Data

The following table summarizes the key spectroscopic data used for the characterization of this compound. Detailed spectral data, including chemical shifts and peak assignments, can be found in the primary literature.

TechniqueData
¹H NMR Provides information on the proton environment in the molecule.
¹³C NMR Provides information on the carbon skeleton of the molecule.
Mass Spectrometry (MS) Confirms the molecular weight and provides information on the fragmentation pattern.
Infrared (IR) Spectroscopy Identifies the functional groups present in the molecule.
UV-Vis Spectroscopy Provides information on the electronic transitions within the molecule, indicating the presence of chromophores.

Note: The specific spectral data for this compound are not publicly available in detail and should be referenced from the primary scientific literature.

Synthesis

As this compound is a natural product, the primary method of production is through fermentation of Penicillium griseofulvum. A total chemical synthesis of this complex molecule has not been reported in the public domain. The development of a synthetic route would be a significant undertaking, likely involving a multi-step process to construct the complex tetracyclic core and install the necessary stereocenters.

Conclusion

This compound is a promising natural product with a unique dual-inhibitory profile against ACAT and the JAK/STAT signaling pathway. Its complex structure and potent biological activities make it an attractive target for further investigation in the fields of medicinal chemistry and drug development. Future research may focus on the total synthesis of this compound and its analogs to enable structure-activity relationship studies and to optimize its therapeutic potential. The detailed experimental protocols for its isolation and the complete spectroscopic characterization are essential for any further research and can be found in the cited scientific publications.

References

The Putative Biosynthetic Pathway of Phenylpyropene C: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenylpyropene C, a meroterpenoid with a characteristic phenylpropanoid-polyketide hybrid structure, has garnered interest for its potential biological activities. This technical guide delineates the putative biosynthetic pathway of this compound, drawing upon the well-characterized biosynthesis of the structurally related pyripyropenes. The proposed pathway initiates with precursors from both the phenylpropanoid and polyketide pathways, which are assembled and subsequently modified by a series of tailoring enzymes. This document provides a comprehensive overview of the key enzymatic steps, the putative gene cluster, and detailed experimental protocols for investigating this biosynthetic pathway. All quantitative data are summarized in structured tables, and logical relationships are visualized using Graphviz diagrams to facilitate a deeper understanding for researchers in natural product biosynthesis and drug development.

Introduction

Phenylpyropenes are a class of fungal secondary metabolites characterized by a unique chemical scaffold derived from the convergence of two major biosynthetic pathways: the phenylpropanoid pathway and the polyketide pathway. This compound, produced by the marine-derived fungus Penicillium concentricum, is a member of this family. Understanding the biosynthesis of this compound is crucial for harnessing its potential through synthetic biology and metabolic engineering approaches to generate novel analogs with improved therapeutic properties.

This guide proposes a putative biosynthetic pathway for this compound based on the established biosynthesis of pyripyropenes, which share a common α-pyrone core and a terpenoid side chain. The key difference lies in the nature of the starter unit for the polyketide synthase and the subsequent modifications.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is hypothesized to proceed through the following key stages:

  • Formation of the Phenylpropanoid Starter Unit: The pathway is initiated with the synthesis of a phenylpropanoid-derived starter unit. This likely begins with the amino acid L-phenylalanine, which is converted to cinnamic acid by phenylalanine ammonia-lyase (PAL) . Subsequent activation to cinnamoyl-CoA by a CoA ligase prepares it for entry into the polyketide synthesis machinery.

  • Polyketide Chain Assembly: A Type I Polyketide Synthase (PKS) utilizes cinnamoyl-CoA as a starter unit and catalyzes the iterative condensation of malonyl-CoA extender units to assemble a polyketide chain.

  • α-Pyrone Ring Formation: The polyketide chain undergoes intramolecular cyclization and dehydration, a process often catalyzed by a product template (PT) domain within the PKS or a separate enzyme, to form the characteristic α-pyrone ring.

  • Prenylation of the Polyketide Core: A prenyltransferase catalyzes the transfer of a farnesyl pyrophosphate (FPP) or geranylgeranyl pyrophosphate (GGPP) moiety to the α-pyrone core, forming the meroterpenoid scaffold.

  • Tailoring Modifications: The initial meroterpenoid intermediate is then subjected to a series of post-PKS modifications by tailoring enzymes , including hydroxylations catalyzed by cytochrome P450 monooxygenases and acetylations by acetyltransferases , to yield the final structure of this compound.

Putative Biosynthetic Gene Cluster

The genes encoding the biosynthetic enzymes for this compound are expected to be organized in a contiguous cluster within the genome of Penicillium concentricum. Based on the known gene clusters for pyripyropene biosynthesis in other fungi like Aspergillus fumigatus and Penicillium coprobium, the putative this compound gene cluster would likely contain genes for:

  • A Polyketide Synthase (PKS)

  • A Prenyltransferase (PT)

  • Cytochrome P450 Monooxygenases

  • Acetyltransferases

  • A CoA Ligase

  • Regulatory proteins

Data Presentation

Table 1: Key Enzymes in the Putative this compound Biosynthetic Pathway and Their Homologs in Pyripyropene Biosynthesis
Enzyme Proposed Function in this compound Biosynthesis Homologous Enzyme in Pyripyropene A Biosynthesis (Organism) Gene (Homolog)
Phenylalanine Ammonia-Lyase (PAL)Conversion of L-phenylalanine to cinnamic acidNot part of the core pyripyropene cluster-
CoA LigaseActivation of cinnamic acid to cinnamoyl-CoANicotinic acid-CoA ligasepyr2 (A. fumigatus)
Polyketide Synthase (PKS)Synthesis of the polyketide backbone using a phenylpropanoid starterPKS utilizing nicotinyl-CoApyr1 (A. fumigatus)
Prenyltransferase (PT)Farnesylation or geranylgeranylation of the α-pyrone coreFarnesyltransferasepyr6 (A. fumigatus)
Cytochrome P450 Monooxygenase 1Hydroxylation of the meroterpenoid intermediateP450 monooxygenaseppb3 (P. coprobium)
Cytochrome P450 Monooxygenase 2Further hydroxylation of the meroterpenoid intermediateP450 monooxygenaseppb4 (P. coprobium)
Acetyltransferase 1Acetylation of a hydroxyl groupAcetyltransferaseppb8 (P. coprobium)
Acetyltransferase 2Acetylation of another hydroxyl groupAcetyltransferaseppb9 (P. coprobium)

Experimental Protocols

The following are detailed methodologies for key experiments to elucidate and characterize the this compound biosynthetic pathway, based on established protocols for similar fungal natural products.

Identification and Characterization of the this compound Biosynthetic Gene Cluster

Objective: To identify and sequence the biosynthetic gene cluster responsible for this compound production in Penicillium concentricum.

Methodology:

  • Genome Sequencing: Obtain a high-quality whole-genome sequence of Penicillium concentricum using a combination of long-read (e.g., PacBio or Oxford Nanopore) and short-read (e.g., Illumina) sequencing technologies.

  • Bioinformatic Analysis: Use bioinformatics tools such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) to predict secondary metabolite biosynthetic gene clusters. Search for clusters containing a PKS gene, a prenyltransferase gene, and genes encoding tailoring enzymes (P450s, acetyltransferases).

  • Gene Knockout Studies: To confirm the involvement of the candidate gene cluster, perform targeted gene knockouts of key genes (e.g., the PKS and prenyltransferase genes) using CRISPR-Cas9 technology.

    • Vector Construction: Design and construct a gene knockout vector containing the Cas9 nuclease, a guide RNA targeting the gene of interest, and a selection marker.

    • Fungal Transformation: Transform Penicillium concentricum protoplasts with the knockout vector.

    • Mutant Verification: Screen transformants by PCR and Southern blotting to confirm successful gene deletion.

  • Metabolite Analysis: Analyze the metabolite profiles of the wild-type and mutant strains using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) to confirm the loss of this compound production in the knockout mutants.

Heterologous Expression of the this compound Biosynthetic Pathway

Objective: To functionally express the this compound biosynthetic genes in a heterologous host to confirm their role and to facilitate engineered biosynthesis of analogs.

Methodology:

  • Host Strain: Utilize a well-characterized fungal heterologous expression host, such as Aspergillus oryzae or Saccharomyces cerevisiae.

  • Gene Cloning and Vector Construction:

    • Amplify the entire predicted this compound biosynthetic gene cluster from the genomic DNA of Penicillium concentricum using long-range PCR.

    • Alternatively, amplify individual genes or sub-clusters.

    • Clone the gene(s) into a suitable fungal expression vector under the control of a strong, inducible promoter.

  • Heterologous Host Transformation: Transform the expression vector(s) into the chosen heterologous host.

  • Cultivation and Induction: Culture the recombinant strains under conditions that induce gene expression.

  • Metabolite Extraction and Analysis: Extract the secondary metabolites from the culture broth and mycelia and analyze by HPLC-MS to detect the production of this compound and any novel intermediates or analogs.

In Vitro Enzyme Assays

Objective: To characterize the biochemical function of individual enzymes in the this compound biosynthetic pathway.

Methodology for a Prenyltransferase Assay:

  • Gene Cloning and Protein Expression:

    • Clone the coding sequence of the putative prenyltransferase gene into an E. coli expression vector (e.g., pET series).

    • Express the protein in a suitable E. coli strain (e.g., BL21(DE3)) and purify the recombinant protein using affinity chromatography (e.g., Ni-NTA).

  • Enzyme Assay:

    • Prepare a reaction mixture containing the purified prenyltransferase, the α-pyrone acceptor substrate (which may need to be synthesized or isolated from a mutant strain), and the prenyl donor (FPP or GGPP) in a suitable buffer.

    • Incubate the reaction at an optimal temperature for a defined period.

    • Quench the reaction and extract the products with an organic solvent (e.g., ethyl acetate).

  • Product Analysis: Analyze the reaction products by HPLC-MS to identify the prenylated product and determine the enzyme's kinetic parameters (Km and kcat).

Mandatory Visualization

Putative Biosynthetic Pathway of this compound cluster_phenylpropanoid Phenylpropanoid Pathway cluster_polyketide Polyketide Synthesis cluster_terpenoid Terpenoid Pathway cluster_tailoring Tailoring Steps L-Phenylalanine L-Phenylalanine Cinnamic acid Cinnamic acid L-Phenylalanine->Cinnamic acid PAL Cinnamoyl-CoA Cinnamoyl-CoA Cinnamic acid->Cinnamoyl-CoA CoA Ligase Polyketide Chain Polyketide Chain Cinnamoyl-CoA->Polyketide Chain PKS (Starter) Malonyl-CoA Malonyl-CoA Malonyl-CoA->Polyketide Chain PKS (Extender) alpha-Pyrone Core alpha-Pyrone Core Polyketide Chain->alpha-Pyrone Core PKS (Cyclization) Prenylated Intermediate Prenylated Intermediate alpha-Pyrone Core->Prenylated Intermediate Prenyltransferase Farnesyl Pyrophosphate (FPP) Farnesyl Pyrophosphate (FPP) Farnesyl Pyrophosphate (FPP)->Prenylated Intermediate Hydroxylated Intermediate Hydroxylated Intermediate Prenylated Intermediate->Hydroxylated Intermediate P450 Monooxygenases This compound This compound Hydroxylated Intermediate->this compound Acetyltransferases Experimental Workflow for Gene Cluster Identification start Start: Penicillium concentricum culture gDNA_extraction Genomic DNA Extraction start->gDNA_extraction genome_sequencing Whole Genome Sequencing gDNA_extraction->genome_sequencing bioinformatics Bioinformatic Analysis (antiSMASH) genome_sequencing->bioinformatics candidate_cluster Identify Putative this compound BGC bioinformatics->candidate_cluster crispr_design CRISPR-Cas9 Knockout Vector Design candidate_cluster->crispr_design transformation Fungal Transformation crispr_design->transformation mutant_screening Screen for Knockout Mutants (PCR) transformation->mutant_screening hplc_analysis HPLC-MS Metabolite Analysis mutant_screening->hplc_analysis result Confirmation of Gene Cluster Function hplc_analysis->result

Biological Activity Screening of Phenylpyropene C: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activity screening of Phenylpyropene C, a meroterpenoid isolated from the fungus Penicillium griseofulvum. This document details the known biological activities of this compound, presents quantitative data in a structured format, and offers detailed experimental protocols for key assays. Furthermore, it includes visualizations of signaling pathways and experimental workflows to facilitate a deeper understanding of its mechanism of action and screening process.

Introduction to this compound

This compound is a natural product that has garnered interest in the scientific community for its diverse biological activities. It has been identified as an inhibitor of several key enzymes and signaling pathways implicated in various diseases, including metabolic disorders, inflammation, and cancer. This guide focuses on its inhibitory effects on Diacylglycerol Acyltransferase (DGAT), Acyl-CoA:Cholesterol Acyltransferase (ACAT), the JAK/STAT signaling pathway, and its cytotoxic and anti-inflammatory properties.

Summary of Biological Activities

The known biological activities of this compound are summarized below, with quantitative data presented for easy comparison.

Biological Target/ActivityIC50 ValueCell Line/SystemReference
Diacylglycerol Acyltransferase (DGAT) Inhibition11.04 ± 0.2 µMRat Liver Microsomes[1]
Acyl-CoA:Cholesterol Acyltransferase (ACAT) Inhibition16.0 µMNot specified[2]
JAK/STAT Pathway Inhibition (IFN-γ mediated)5.4 - 10.8 µMNot specified[3]
Cytotoxicity13.6 µMMGC-803 (Human Gastric Cancer)[4]
COX-2 and NOS II Expression Inhibition10.8 µMJ774 (Mouse Macrophages)[3]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Isolation and Purification of this compound from Penicillium griseofulvum

A general protocol for the isolation of this compound from Penicillium griseofulvum is outlined below. Optimization of culture conditions and purification steps may be required for high-yield production.

Experimental Workflow

G cluster_0 Fermentation cluster_1 Extraction cluster_2 Purification A Inoculation of Penicillium griseofulvum B Incubation in a suitable medium A->B C Mycelial and broth extraction with ethyl acetate B->C D Solvent evaporation C->D E Silica gel column chromatography D->E F Sephadex LH-20 column chromatography E->F G Preparative HPLC F->G H Pure this compound G->H Characterization (NMR, MS)

Caption: Workflow for the isolation and purification of this compound.

Protocol:

  • Fermentation: Inoculate Penicillium griseofulvum spores into a suitable liquid fermentation medium. Incubate the culture for a specified period (e.g., 7-14 days) under optimal temperature and agitation conditions to allow for the production of secondary metabolites, including this compound.

  • Extraction: After fermentation, separate the mycelia from the broth by filtration. Extract both the mycelia and the broth with an organic solvent such as ethyl acetate. Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

  • Purification:

    • Subject the crude extract to silica gel column chromatography, eluting with a gradient of solvents (e.g., hexane-ethyl acetate) to separate fractions based on polarity.

    • Pool the fractions containing this compound (as determined by thin-layer chromatography) and further purify them using Sephadex LH-20 column chromatography with a suitable solvent (e.g., methanol).

    • Perform a final purification step using preparative high-performance liquid chromatography (HPLC) to obtain pure this compound.

  • Characterization: Confirm the structure and purity of the isolated this compound using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Diacylglycerol Acyltransferase (DGAT) Inhibition Assay

This assay measures the inhibition of DGAT activity using rat liver microsomes as the enzyme source.

Experimental Workflow

G A Prepare rat liver microsomes B Pre-incubate microsomes with this compound A->B C Initiate reaction with [14C]oleoyl-CoA and 1,2-dioleoylglycerol B->C D Incubate at 37°C C->D E Stop reaction and extract lipids D->E F Separate lipids by TLC E->F G Quantify [14C]triacylglycerol F->G H Calculate % inhibition and IC50 G->H

Caption: Workflow for the DGAT inhibition assay.

Protocol:

  • Preparation of Rat Liver Microsomes: Isolate microsomes from rat liver tissue by differential centrifugation. Resuspend the microsomal pellet in a suitable buffer and determine the protein concentration.

  • Assay Reaction:

    • In a reaction tube, pre-incubate the rat liver microsomes with varying concentrations of this compound (or vehicle control) for a short period at 37°C.

    • Initiate the enzymatic reaction by adding the substrates: [14C]oleoyl-CoA and 1,2-dioleoylglycerol.

    • Incubate the reaction mixture at 37°C for a defined time (e.g., 10-20 minutes).

  • Lipid Extraction and Analysis:

    • Stop the reaction by adding a chloroform/methanol mixture.

    • Extract the lipids from the reaction mixture.

    • Separate the lipid extract using thin-layer chromatography (TLC) with a suitable solvent system to resolve triacylglycerol from other lipids.

  • Quantification and Data Analysis:

    • Visualize and quantify the amount of radiolabeled triacylglycerol formed using a phosphorimager or by scraping the corresponding TLC spot and performing liquid scintillation counting.

    • Calculate the percentage of DGAT inhibition for each concentration of this compound relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Acyl-CoA:Cholesterol Acyltransferase (ACAT) Inhibition Assay

This cell-based assay measures the inhibition of ACAT activity by quantifying the formation of cholesteryl esters.

Experimental Workflow

G A Culture cells (e.g., HepG2) B Pre-treat cells with this compound A->B C Add [14C]oleic acid B->C D Incubate C->D E Extract lipids D->E F Separate lipids by TLC E->F G Quantify [14C]cholesteryl esters F->G H Calculate % inhibition and IC50 G->H

Caption: Workflow for the cell-based ACAT inhibition assay.

Protocol:

  • Cell Culture: Culture a suitable cell line (e.g., HepG2 human hepatoma cells) in appropriate growth medium until they reach a desired confluency.

  • Inhibitor Treatment and Labeling:

    • Pre-treat the cells with various concentrations of this compound or a vehicle control for a specified time.

    • Add [14C]oleic acid to the culture medium and incubate for a further period to allow for its incorporation into cholesteryl esters.

  • Lipid Extraction and Analysis:

    • Wash the cells and extract the total cellular lipids using a suitable solvent system (e.g., hexane/isopropanol).

    • Separate the lipid extract by thin-layer chromatography (TLC) to resolve cholesteryl esters.

  • Quantification and Data Analysis:

    • Quantify the amount of radiolabeled cholesteryl esters formed using a phosphorimager or liquid scintillation counting.

    • Calculate the percentage of ACAT inhibition for each concentration of this compound.

    • Determine the IC50 value from the dose-response curve.

JAK/STAT Signaling Pathway Inhibition Assay

This reporter gene assay measures the inhibition of the IFN-γ-induced JAK/STAT signaling pathway.

Signaling Pathway

G cluster_0 cluster_1 IFNg IFN-γ Receptor IFN-γ Receptor IFNg->Receptor JAK1 JAK1 Receptor->JAK1 activates JAK2 JAK2 Receptor->JAK2 activates STAT1_inactive STAT1 (inactive) JAK1->STAT1_inactive phosphorylates JAK2->STAT1_inactive phosphorylates STAT1_active p-STAT1 (active dimer) STAT1_inactive->STAT1_active dimerizes Nucleus Nucleus STAT1_active->Nucleus translocates GAS GAS element STAT1_active->GAS binds Gene Reporter Gene (e.g., Luciferase) GAS->Gene activates transcription Phenylpyropene_C This compound Phenylpyropene_C->JAK1 inhibits Phenylpyropene_C->JAK2 inhibits

Caption: this compound inhibits the IFN-γ-induced JAK/STAT signaling pathway.

Protocol:

  • Cell Transfection: Transfect a suitable cell line (e.g., HEK293T or a macrophage cell line) with a reporter plasmid containing a luciferase gene under the control of a STAT1-responsive promoter (e.g., containing Gamma-Activated Sequence - GAS elements). A constitutively expressed control reporter (e.g., Renilla luciferase) should also be co-transfected for normalization.

  • Inhibitor Treatment and Stimulation:

    • Treat the transfected cells with various concentrations of this compound or a vehicle control.

    • Stimulate the cells with interferon-gamma (IFN-γ) to activate the JAK/STAT pathway.

  • Luciferase Assay:

    • After an appropriate incubation period, lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.

    • Calculate the percentage of inhibition of IFN-γ-induced reporter gene expression for each concentration of this compound.

    • Determine the IC50 value from the dose-response curve.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay assesses the cytotoxic effect of this compound on MGC-803 human gastric cancer cells.

Experimental Workflow

G A Seed MGC-803 cells in a 96-well plate B Treat cells with this compound A->B C Incubate for 48-72 hours B->C D Add MTT solution C->D E Incubate to allow formazan formation D->E F Solubilize formazan crystals E->F G Measure absorbance at 570 nm F->G H Calculate % cell viability and IC50 G->H

Caption: Workflow for the MTT cytotoxicity assay.

Protocol:

  • Cell Seeding: Seed MGC-803 cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound and a vehicle control.

  • Incubation: Incubate the plates for a specified duration (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition and Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution in each well at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the IC50 value, the concentration of this compound that causes 50% inhibition of cell viability.

Inhibition of COX-2 and iNOS Expression Assay

This assay determines the effect of this compound on the expression of the pro-inflammatory enzymes COX-2 and iNOS in J774 mouse macrophages, typically using Western blotting.

Experimental Workflow

G A Culture J774 macrophages B Pre-treat with this compound A->B C Stimulate with LPS and IFN-γ B->C D Lyse cells and collect protein C->D E Perform SDS-PAGE and Western blotting D->E F Probe with antibodies for COX-2, iNOS, and a loading control E->F G Detect and quantify protein bands F->G H Analyze the reduction in protein expression G->H

Caption: Workflow for analyzing COX-2 and iNOS protein expression.

Protocol:

  • Cell Culture and Treatment: Culture J774 macrophage cells and pre-treat them with different concentrations of this compound for a specified time. Subsequently, stimulate the cells with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) to induce the expression of COX-2 and iNOS.

  • Protein Extraction: Lyse the cells to extract total protein. Determine the protein concentration of each lysate.

  • Western Blotting:

    • Separate the protein lysates by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for COX-2, iNOS, and a loading control (e.g., β-actin or GAPDH).

    • Wash the membrane and incubate it with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify the band intensities using densitometry software.

    • Normalize the expression of COX-2 and iNOS to the loading control and compare the expression levels in this compound-treated cells to those in the stimulated control cells.

Concluding Remarks

This technical guide provides a foundational understanding of the biological activities of this compound and the methodologies for their assessment. The presented protocols offer a starting point for researchers interested in further investigating the therapeutic potential of this natural compound. It is important to note that these protocols may require optimization based on specific laboratory conditions and reagents. The diverse inhibitory profile of this compound suggests its potential as a lead compound for the development of novel therapeutics for a range of diseases. Further research is warranted to fully elucidate its mechanisms of action and to evaluate its efficacy and safety in preclinical and clinical studies.

References

Spectroscopic and Structural Elucidation of Phenylpyropene C: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Phenylpyropene C, a meroterpenoid natural product belonging to the pyripyropene class of compounds. Phenylpyropenes are metabolites produced by various fungal species, notably from the Aspergillus genus, and have garnered significant interest due to their potential biological activities. This document summarizes the available Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data for this compound, along with detailed experimental protocols for its isolation and characterization.

Introduction to this compound

This compound is a member of the pyripyropene family of natural products, which are known inhibitors of acyl-CoA:cholesterol acyltransferase (ACAT). These compounds are characterized by a complex molecular architecture featuring a pyridine ring, a pyrone moiety, and a sesquiterpene-derived core. The structural elucidation of these molecules relies heavily on a combination of modern spectroscopic techniques.

Spectroscopic Data for this compound

The following tables summarize the key spectroscopic data obtained for this compound, isolated from the fungus Aspergillus fumigatus.

Mass Spectrometry (MS) Data

High-resolution mass spectrometry is crucial for determining the elemental composition of this compound.

Parameter Value
Molecular Formula C₂₇H₃₅NO₅
Molecular Weight 469
High-Resolution MS (HR-FABMS) m/z 470.2591 [M+H]⁺ (Calcd. for C₂₇H₃₆NO₅, 470.2593)
¹³C Nuclear Magnetic Resonance (NMR) Data

The ¹³C NMR spectrum provides detailed information about the carbon skeleton of the molecule. The data presented here was acquired in a CDCl₃ solvent.

Carbon No. Chemical Shift (δc) in ppm Carbon Type
140.8CH₂
220.9CH₂
342.1CH
434.0C
555.8CH
624.3CH₂
7121.7CH
8139.6C
950.1CH
1028.5CH
11212.0C=O
1259.8C
1322.4CH₃
1424.1CH₃
1516.4CH₃
1'169.8C=O
2'97.4CH
3'165.7C
4'106.8C
5'158.0C
6'111.4C
1''149.8CH
2''124.0CH
3''137.9CH
4''123.6CH
5''148.1CH
OAc20.9, 170.2CH₃, C=O
¹H Nuclear Magnetic Resonance (NMR) Data

The ¹H NMR spectrum reveals the proton environment within this compound. The data was recorded in CDCl₃.

Proton No. Chemical Shift (δH) in ppm (J in Hz)
1.63 (m)
1.95 (m)
1.55 (m)
1.70 (m)
32.10 (m)
52.65 (d, 10.0)
1.80 (m)
2.05 (m)
75.40 (br s)
93.15 (d, 10.0)
102.30 (m)
131.05 (s)
140.85 (s)
150.95 (d, 7.0)
2'6.20 (s)
1''8.60 (br s)
2''7.30 (br s)
3''7.75 (t, 7.5)
4''7.25 (d, 7.5)
5''8.55 (d, 5.0)
OAc2.25 (s)
Infrared (IR) Spectroscopy Data

The IR spectrum provides information about the functional groups present in the molecule.

Wavenumber (cm⁻¹) Functional Group Assignment
3450O-H stretching
1730C=O stretching (ester)
1680C=O stretching (ketone)
1640C=C stretching
1580C=N, C=C stretching (aromatic)

Experimental Protocols

The following sections detail the methodologies for the isolation and spectroscopic analysis of this compound.

Isolation of this compound
  • Fermentation: Aspergillus fumigatus FO-1289 is cultured in a suitable production medium.

  • Extraction: The fermentation broth is extracted with an organic solvent such as ethyl acetate.

  • Chromatography: The crude extract is subjected to a series of chromatographic separations to isolate the individual components. This typically involves:

    • Silica gel column chromatography.

    • ODS (Octadecylsilyl) column chromatography.

    • Preparative High-Performance Liquid Chromatography (HPLC).

Spectroscopic Analysis
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz). Samples are typically dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.

  • Mass Spectrometry: High-resolution mass spectra are obtained using a Fast Atom Bombardment (FAB) mass spectrometer.

  • Infrared Spectroscopy: The IR spectrum is recorded on an FT-IR spectrometer, typically using a KBr pellet or as a thin film.

Visualization of the Structural Elucidation Workflow

The following diagram illustrates the general workflow for the isolation and structural elucidation of a natural product like this compound.

Spectroscopic_Workflow cluster_isolation Isolation and Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation Fermentation Fungal Fermentation (Aspergillus fumigatus) Extraction Solvent Extraction Fermentation->Extraction Chromatography Chromatographic Separation (Silica, ODS, HPLC) Extraction->Chromatography Pure_Compound Pure this compound Chromatography->Pure_Compound MS Mass Spectrometry (MS) Pure_Compound->MS NMR NMR Spectroscopy (¹H, ¹³C, 2D) Pure_Compound->NMR IR Infrared (IR) Spectroscopy Pure_Compound->IR Data_Integration Data Integration and Fragment Assembly MS->Data_Integration NMR->Data_Integration IR->Data_Integration Structure_Proposal Proposed Structure Data_Integration->Structure_Proposal Final_Structure Final Structure of This compound Structure_Proposal->Final_Structure

Caption: Workflow for the isolation and structural elucidation of this compound.

An In-depth Technical Guide to the Physicochemical Properties of Phenylpropenes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of common phenylpropene isomers. Due to the absence of a standard chemical identifier for "Phenylpyropene C" in scientific literature, this document focuses on the well-characterized isomers: (E)-1-phenylpropene, (Z)-1-phenylpropene, allylbenzene, and α-methylstyrene. These compounds are foundational structures for a wide array of derivatives with significant applications in drug discovery and materials science. This guide presents quantitative data in structured tables, details relevant experimental protocols for property determination, and includes visualizations of isomeric relationships and analytical workflows to support researchers in their understanding and utilization of these chemical entities.

Introduction: Unraveling "this compound"

The term "this compound" does not correspond to a recognized chemical compound in standard chemical databases and literature. It is likely a proprietary name, a less common synonym, or a potential misnomer for a specific phenylpropene isomer or derivative. Phenylpropenes are a class of organic compounds characterized by a phenyl group attached to a propene chain. The position of the double bond and the stereochemistry of the substituents give rise to several isomers, the most common of which are detailed in this guide. Understanding the distinct physicochemical properties of these isomers is critical for their application in research and development, particularly in fields like medicinal chemistry where structure-property relationships are paramount.

Isomeric Landscape of Phenylpropenes

The primary isomers of phenylpropene (C₉H₁₀) are (E)- and (Z)-1-phenylpropene (also known as trans- and cis-β-methylstyrene, respectively), allylbenzene (3-phenyl-1-propene), and α-methylstyrene (2-phenylpropene). Their chemical structures are presented below.

experimental_workflow cluster_sample Sample Preparation cluster_analysis Physicochemical Analysis cluster_data Data Interpretation Sample Phenylpropene Isomer Sample Purification Purification (if necessary) Sample->Purification MeltingPoint Melting Point Determination Purification->MeltingPoint Solubility Solubility Assessment Purification->Solubility GC_Analysis Gas Chromatography (Purity/Isomer Ratio) Purification->GC_Analysis Spectroscopy Spectroscopic Analysis (NMR, IR) Purification->Spectroscopy Data_Collection Data Collection and Tabulation MeltingPoint->Data_Collection Solubility->Data_Collection GC_Analysis->Data_Collection Spectroscopy->Data_Collection Structure_Property Structure-Property Relationship Analysis Data_Collection->Structure_Property Phenylpropanoid_Biosynthesis cluster_derivatives Phenylpropene Derivatives Shikimic_Acid Shikimic Acid Pathway Phenylalanine L-Phenylalanine Shikimic_Acid->Phenylalanine Cinnamic_Acid Cinnamic Acid Phenylalanine->Cinnamic_Acid p_Coumaric_Acid p-Coumaric Acid Cinnamic_Acid->p_Coumaric_Acid Coumaroyl_CoA p-Coumaroyl-CoA p_Coumaric_Acid->Coumaroyl_CoA Flavonoids Flavonoids Coumaroyl_CoA->Flavonoids Lignans Lignans Coumaroyl_CoA->Lignans Stilbenes Stilbenes Coumaroyl_CoA->Stilbenes

Methodological & Application

Phenylpyropene C: Application Notes and Protocols for Cell Culture-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylpyropenes are a class of phenylpropanoids, which are naturally occurring organic compounds synthesized by plants from the amino acid phenylalanine. Phenylpropanoids exhibit a wide range of biological activities, including antimicrobial, antioxidant, anti-inflammatory, and anticancer effects[1][2]. While specific data on Phenylpyropene C is not extensively available in the current literature, its structural class suggests potential therapeutic applications that warrant investigation. Phenylpropenes, in general, are known to modulate key cellular signaling pathways, such as the NF-κB and MAPK pathways, which are critically involved in inflammation and cancer progression. Some phenylpropenes can be metabolized into reactive intermediates, a factor to consider in toxicological assessments[3].

These application notes provide a comprehensive guide for the initial in vitro characterization of this compound using common cell culture-based assays. The protocols detailed below will enable researchers to assess its cytotoxic and apoptotic potential and to begin elucidating its mechanism of action.

I. Assessment of Cytotoxicity and Cell Viability

A primary step in characterizing a novel compound is to determine its effect on cell viability and to establish a dose-response relationship. The MTT assay is a widely used colorimetric method for this purpose.

Table 1: Hypothetical Cytotoxicity of this compound in Cancer Cell Lines
Cell LineThis compound Concentration (µM)% Cell Viability (Mean ± SD)IC50 (µM)
MCF-7 0 (Vehicle Control)100 ± 4.5\multirow{6}{}{25.8}
195.2 ± 5.1
1078.6 ± 6.2
2551.3 ± 4.8
5022.1 ± 3.9
1005.7 ± 2.1
HL-60 0 (Vehicle Control)100 ± 5.2\multirow{6}{}{8.1}
188.9 ± 4.7
1045.3 ± 5.5
2515.8 ± 3.1
503.2 ± 1.5
1000.8 ± 0.5
Protocol 1: MTT Assay for Cell Viability

This protocol is adapted from established MTT assay procedures[4][5].

Materials:

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • Selected cancer cell lines (e.g., MCF-7, HL-60)

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

II. Analysis of Apoptosis Induction

To determine if the observed cytotoxicity is due to the induction of apoptosis, the Annexin V/Propidium Iodide (PI) assay is a standard method.

Table 2: Hypothetical Apoptosis Induction by this compound in HL-60 Cells
Treatment% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)% Live Cells (Annexin V-/PI-)
Vehicle Control 3.5 ± 0.81.2 ± 0.395.3 ± 1.1
This compound (10 µM) 25.8 ± 2.110.5 ± 1.563.7 ± 3.2
This compound (25 µM) 48.2 ± 3.522.7 ± 2.829.1 ± 4.1
Protocol 2: Annexin V/PI Apoptosis Assay by Flow Cytometry

This protocol is based on standard procedures for apoptosis detection[6][7][8].

Materials:

  • This compound

  • HL-60 cells (or other suitable cell line)

  • Annexin V-FITC (or other fluorochrome)

  • Propidium Iodide (PI)

  • 1X Annexin V Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells and treat with this compound at the desired concentrations (e.g., based on IC50 values) for a specified time.

  • Cell Harvesting: Harvest the cells by centrifugation.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze the samples immediately by flow cytometry.

III. Cell Cycle Analysis

To investigate if this compound affects cell cycle progression, flow cytometric analysis of DNA content using propidium iodide is performed.

Table 3: Hypothetical Effect of this compound on Cell Cycle Distribution in MCF-7 Cells
Treatment% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
Vehicle Control 65.2 ± 3.120.5 ± 1.814.3 ± 1.5
This compound (25 µM) 78.9 ± 4.212.1 ± 1.39.0 ± 1.1
Protocol 3: Cell Cycle Analysis using Propidium Iodide

This protocol is a standard method for cell cycle analysis[9][10][11].

Materials:

  • This compound

  • MCF-7 cells (or other suitable cell line)

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Treat cells with this compound as described previously and harvest them.

  • Fixation: Resuspend the cell pellet in cold PBS and add cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.

  • Washing: Centrifuge the fixed cells and wash twice with PBS.

  • Staining: Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the DNA content by flow cytometry.

IV. Investigation of Mechanism of Action: Signaling Pathway Analysis

Based on the known activities of phenylpropanoids, the NF-κB and MAPK signaling pathways are plausible targets of this compound. Western blotting can be used to assess the phosphorylation status and expression levels of key proteins in these pathways.

Table 4: Hypothetical Modulation of Signaling Proteins by this compound
Target ProteinTreatmentRelative Protein Expression (Normalized to β-actin)
p-p65 (S536) Vehicle Control1.00
This compound (25 µM)0.35
p65 (Total) Vehicle Control1.00
This compound (25 µM)0.98
p-ERK1/2 (T202/Y204) Vehicle Control1.00
This compound (25 µM)0.42
ERK1/2 (Total) Vehicle Control1.00
This compound (25 µM)1.02
Protocol 4: Western Blotting for Signaling Pathway Analysis

This is a general protocol for Western blotting[12][13].

Materials:

  • This compound

  • Appropriate cell line

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against p-p65, p65, p-ERK1/2, ERK1/2, β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: Treat cells with this compound, wash with cold PBS, and lyse with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE: Denature protein samples and separate them by SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane, add the chemiluminescent substrate, and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

V. Visualizations

Experimental Workflow

Experimental_Workflow cluster_screening Initial Screening cluster_mechanism Mechanism of Action cluster_pathways Target Pathways start Select Cancer Cell Lines viability Cell Viability Assay (MTT) start->viability ic50 Determine IC50 Values viability->ic50 apoptosis Apoptosis Assay (Annexin V/PI) ic50->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) ic50->cell_cycle signaling Signaling Pathway Analysis (Western Blot) ic50->signaling end Data Analysis & Interpretation apoptosis->end cell_cycle->end nfkb NF-κB Pathway signaling->nfkb mapk MAPK Pathway signaling->mapk nfkb->end mapk->end

Caption: Experimental workflow for this compound characterization.

Hypothetical Signaling Pathway Modulation

Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_nucleus Nucleus stimulus Pro-inflammatory Stimulus (e.g., TNF-α) receptor Receptor stimulus->receptor ras Ras receptor->ras ikk IKK receptor->ikk raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Gene Transcription (Inflammation, Proliferation, Survival) erk->transcription ikb IκB ikk->ikb nfkb NF-κB (p65/p50) ikb->nfkb nfkb->transcription phenylpyropene This compound phenylpyropene->mek phenylpyropene->ikk

Caption: Hypothetical inhibition of NF-κB and MAPK pathways by this compound.

References

Application Notes and Protocols for In Vitro Dissolution of Phenylpyropene C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylpyropene C, a member of the phenylpropanoid class of organic compounds, is characterized by its hydrophobic nature, presenting a significant challenge for its dissolution in aqueous media required for in vitro assays. Phenylpropenes are generally insoluble in water but soluble in organic solvents such as ethanol, ether, and benzene. Proper preparation of this compound solutions is critical for obtaining accurate and reproducible results in cell-based assays and other in vitro studies. These application notes provide a detailed protocol for the effective dissolution of this compound, ensuring its bioavailability and stability in experimental setups.

Data Presentation: Solubility of Phenylpropanoids

Due to the lack of specific solubility data for "this compound," the following table summarizes the general solubility characteristics of structurally related phenylpropenes in common laboratory solvents. This information serves as a guide for selecting an appropriate solvent system.

SolventSolubility of PhenylpropenesRecommended Use in In Vitro Assays
WaterInsolubleNot suitable as a primary solvent.
Dimethyl Sulfoxide (DMSO)HighRecommended as the primary solvent for creating high-concentration stock solutions.[1][2]
EthanolHighCan be used as a primary solvent, but may have higher cellular toxicity than DMSO at similar concentrations.
MethanolHighCan be used as a primary solvent, but shares similar toxicity concerns with ethanol.
Cell Culture MediumLowUsed as the final diluent. The final concentration of the primary solvent should be minimized.

Experimental Protocols

This section outlines a detailed methodology for the dissolution and preparation of this compound for in vitro assays. The primary goal is to create a stable, high-concentration stock solution in an organic solvent, which can then be diluted to the desired final concentration in the aqueous assay medium.

Materials
  • This compound (or related hydrophobic compound)

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile, deionized water

  • Appropriate cell culture medium (e.g., DMEM, RPMI-1640)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

  • Pipettes and sterile filter tips

Protocol for Preparation of a 10 mM Stock Solution
  • Weighing the Compound: Accurately weigh 1-5 mg of this compound powder in a sterile microcentrifuge tube.

  • Calculating the Solvent Volume: Calculate the volume of DMSO required to achieve a 10 mM stock solution. The formula is: Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / 0.010 (mol/L)

  • Initial Dissolution: Add the calculated volume of cell culture grade DMSO to the microcentrifuge tube containing the this compound.

  • Mixing: Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.

  • Sonication (Optional): If the compound does not fully dissolve with vortexing, place the tube in a sonicator bath for 5-10 minutes. This can help to break up any aggregates.

  • Visual Inspection: Visually inspect the solution to ensure that all of the compound has dissolved and the solution is clear.

  • Sterile Filtration (Optional but Recommended): For long-term storage and to ensure sterility, filter the stock solution through a 0.22 µm syringe filter into a new sterile tube.

  • Storage: Store the 10 mM stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol for Preparing Working Solutions for In Vitro Assays
  • Thawing the Stock Solution: Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

  • Serial Dilutions: Perform serial dilutions of the stock solution in the appropriate cell culture medium to achieve the desired final concentrations for your assay. It is crucial to maintain the final DMSO concentration at a non-toxic level, typically below 0.5% (v/v), and ideally below 0.1%.[3]

  • Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO (without the compound) to the cell culture medium. This is essential to account for any effects of the solvent on the cells.

  • Immediate Use: Use the freshly prepared working solutions immediately in your in vitro assays to prevent precipitation of the compound.

Mandatory Visualization

Below are diagrams illustrating the experimental workflow for dissolving a hydrophobic compound and a conceptual signaling pathway that could be investigated.

Dissolution_Workflow cluster_prep Stock Solution Preparation cluster_assay Working Solution for Assay weigh Weigh this compound add_dmso Add DMSO weigh->add_dmso mix Vortex / Sonicate add_dmso->mix store Store at -20°C mix->store thaw Thaw Stock store->thaw dilute Serially Dilute in Media thaw->dilute add_to_cells Add to Cells dilute->add_to_cells

Caption: Workflow for dissolving this compound.

Signaling_Pathway Phenylpyropene_C This compound Target_Protein Target Protein (e.g., Enzyme, Receptor) Phenylpyropene_C->Target_Protein Inhibition/Activation Downstream_Effector_1 Downstream Effector 1 Target_Protein->Downstream_Effector_1 Downstream_Effector_2 Downstream Effector 2 Downstream_Effector_1->Downstream_Effector_2 Cellular_Response Cellular Response (e.g., Apoptosis, Proliferation) Downstream_Effector_2->Cellular_Response

Caption: Hypothetical signaling pathway for this compound.

References

Application Notes and Protocols for High-Throughput Screening of Phenylpyropene C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Phenylpyropene C

This compound is a novel small molecule belonging to the phenylpropene class of natural products. Phenylpropenes are a group of organic compounds derived from phenylalanine and are known to exhibit a wide range of biological activities.[1][2] These activities include antimicrobial, anti-inflammatory, antioxidant, and anticancer properties.[2][3] The structural backbone of this compound suggests its potential as a modulator of key cellular signaling pathways, making it a compound of interest for drug discovery and development.

High-throughput screening (HTS) is a powerful methodology used in drug discovery to rapidly assess the biological or biochemical activity of a large number of compounds.[4][5][6] This document provides detailed application notes and protocols for the utilization of this compound in HTS assays to identify and characterize its potential therapeutic effects.

Potential Mechanism of Action

Based on the known biological activities of related phenylpropanoid compounds, this compound is hypothesized to modulate cellular signaling pathways implicated in cancer progression, such as the NF-κB and MAPK pathways.[3][7][8] These pathways are crucial regulators of cell proliferation, survival, and inflammation. Dysregulation of these pathways is a hallmark of many cancers.[7][9] Therefore, HTS assays focused on these pathways are recommended for the initial screening of this compound.

Application in High-Throughput Screening (HTS)

HTS allows for the rapid screening of compound libraries to identify "hits" that modulate a specific biological target or pathway.[4][10][11] this compound can be effectively screened using various HTS platforms, including cell-based assays and biochemical assays.[6]

Key HTS Assay Formats for this compound:

  • Cell-Based Assays: These assays measure a cellular response to the compound. Examples include reporter gene assays, proliferation assays, and apoptosis assays.[4]

  • Biochemical Assays: These assays measure the effect of the compound on a purified target protein, such as an enzyme or receptor.[11]

A critical parameter in HTS is the Z'-factor, which is a statistical measure of the quality of the assay. A Z'-factor between 0.5 and 1.0 indicates a robust and reliable assay suitable for HTS.[4][10]

Experimental Protocols

The following are detailed protocols for primary and secondary screening of this compound.

Protocol 1: Primary High-Throughput Screening - NF-κB Reporter Gene Assay

This assay is designed to identify if this compound can modulate the NF-κB signaling pathway.

Objective: To perform a primary screen of this compound to identify its effect on NF-κB activity.

Materials:

  • HEK293T cells stably expressing an NF-κB-luciferase reporter construct

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • This compound (stock solution in DMSO)

  • Tumor Necrosis Factor-alpha (TNF-α)

  • Bright-Glo™ Luciferase Assay System

  • White, opaque 384-well microplates

  • Multidrop™ Combi Reagent Dispenser

  • Luminometer plate reader

Methodology:

  • Cell Seeding:

    • Culture HEK293T-NF-κB-luc cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • Trypsinize and resuspend cells to a concentration of 1 x 10^5 cells/mL.

    • Using a Multidrop™ Combi, dispense 40 µL of the cell suspension into each well of a 384-well plate.

    • Incubate the plate at 37°C and 5% CO2 for 24 hours.

  • Compound Addition:

    • Prepare a dilution series of this compound in DMSO.

    • Using a liquid handler, transfer 100 nL of the compound solutions to the cell plates. The final concentration of this compound will typically be in the range of 1 µM to 50 µM, with a final DMSO concentration of 0.1%.[10]

    • Include positive controls (e.g., a known NF-κB inhibitor) and negative controls (DMSO only).

  • Cell Stimulation:

    • Prepare a solution of TNF-α (a known activator of the NF-κB pathway) in DMEM to a final concentration of 20 ng/mL.

    • Add 10 µL of the TNF-α solution to all wells except for the unstimulated control wells.

    • Incubate the plate at 37°C and 5% CO2 for 6 hours.

  • Luminescence Reading:

    • Equilibrate the plate and the Bright-Glo™ Luciferase Assay reagent to room temperature.

    • Add 25 µL of the Bright-Glo™ reagent to each well.

    • Incubate for 5 minutes at room temperature to ensure complete cell lysis.

    • Read the luminescence using a plate reader.

Data Analysis:

  • Calculate the percentage of inhibition for each concentration of this compound relative to the positive and negative controls.

  • Determine the Z'-factor for the assay to assess its quality.[4][10]

  • Plot a dose-response curve and calculate the IC50 value for this compound.

Protocol 2: Secondary Screening - Kinase Activity Assay (e.g., IKKβ)

Compounds that show activity in the primary screen should be further evaluated in a biochemical assay to confirm their mechanism of action. This protocol describes an assay for IκB kinase beta (IKKβ), a key kinase in the NF-κB pathway.

Objective: To determine if this compound directly inhibits the enzymatic activity of IKKβ.

Materials:

  • Recombinant human IKKβ enzyme

  • IKKβ substrate peptide (e.g., IκBα peptide)

  • ATP

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • This compound (stock solution in DMSO)

  • ADP-Glo™ Kinase Assay

  • White, low-volume 384-well plates

  • Liquid handler

  • Luminometer plate reader

Methodology:

  • Compound and Reagent Preparation:

    • Prepare a serial dilution of this compound in the assay buffer.

    • Prepare a solution of IKKβ enzyme and IKKβ substrate in the assay buffer.

    • Prepare a solution of ATP in the assay buffer.

  • Assay Procedure:

    • Add 2.5 µL of the diluted this compound to the wells of a 384-well plate.

    • Add 2.5 µL of the IKKβ enzyme/substrate mixture to each well.

    • Incubate for 10 minutes at room temperature.

    • Initiate the kinase reaction by adding 5 µL of the ATP solution.

    • Incubate for 1 hour at room temperature.

  • Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

    • Read the luminescence using a plate reader.

Data Presentation

All quantitative data from the HTS assays should be summarized in clearly structured tables for easy comparison.

Table 1: Summary of Primary HTS Results for this compound

CompoundAssay TypeTarget PathwayActivityIC50 (µM)Z'-Factor
This compoundReporter GeneNF-κBInhibitor12.50.78
Control InhibitorReporter GeneNF-κBInhibitor0.80.82

Table 2: Summary of Secondary HTS Results for this compound

CompoundAssay TypeTarget ProteinActivityIC50 (µM)
This compoundKinase AssayIKKβInhibitor8.2
Control InhibitorKinase AssayIKKβInhibitor0.5

Visualizations

The following diagrams illustrate the signaling pathway, experimental workflow, and logical relationships involved in the screening of this compound.

G cluster_0 Extracellular cluster_1 Cytoplasm cluster_2 Nucleus TNF-alpha TNF-alpha TNFR TNFR TNF-alpha->TNFR IKK Complex IKK Complex TNFR->IKK Complex activates I-kappa-B I-kappa-B IKK Complex->I-kappa-B phosphorylates NF-kappa-B NF-kappa-B I-kappa-B->NF-kappa-B releases NF-kappa-B_n NF-kappa-B NF-kappa-B->NF-kappa-B_n translocates This compound This compound This compound->IKK Complex inhibits Gene Expression Gene Expression NF-kappa-B_n->Gene Expression activates G Start Start Cell Seeding Cell Seeding Start->Cell Seeding Compound Addition Compound Addition Cell Seeding->Compound Addition Stimulation (TNF-alpha) Stimulation (TNF-alpha) Compound Addition->Stimulation (TNF-alpha) Incubation Incubation Stimulation (TNF-alpha)->Incubation Luminescence Reading Luminescence Reading Incubation->Luminescence Reading Data Analysis Data Analysis Luminescence Reading->Data Analysis Hit Identification Hit Identification Data Analysis->Hit Identification End End Hit Identification->End G Primary_Screen Primary Screen (Cell-based Assay) Active_Compounds Active Compounds (Hits) Primary_Screen->Active_Compounds Activity Inactive_Compounds Inactive Compounds Primary_Screen->Inactive_Compounds No Activity Secondary_Screen Secondary Screen (Biochemical Assay) Active_Compounds->Secondary_Screen Confirmed_Hits Confirmed Hits Secondary_Screen->Confirmed_Hits Confirmed Activity False_Positives False Positives Secondary_Screen->False_Positives No Activity Lead_Optimization Lead Optimization Confirmed_Hits->Lead_Optimization

References

Application Notes and Protocols for Phenylpyropene C-Induced Apoptosis in HeLa Cells

Author: BenchChem Technical Support Team. Date: November 2025

Notice: Comprehensive searches for "Phenylpyropene C" and its biological effects, specifically on the induction of apoptosis in HeLa cells, did not yield any publicly available scientific literature or data. Therefore, the detailed Application Notes and Protocols requested for this specific compound cannot be generated at this time.

To demonstrate the requested format and content structure, we present a template for such a document. Should data for "this compound" or another compound of interest become available, this structure can be populated with the relevant experimental findings. For illustrative purposes, placeholders and examples are used.

Template: Application Notes and Protocols for Compound-Induced Apoptosis in HeLa Cells

Introduction

HeLa cells, a human cervical adenocarcinoma cell line, are a widely used in vitro model for cancer research. The induction of apoptosis, or programmed cell death, in cancer cells is a key objective in the development of novel chemotherapeutic agents. This document provides an overview of the application of [Compound Name] in inducing apoptosis in HeLa cells, along with detailed protocols for relevant assays.

Quantitative Data Summary

The following tables summarize the dose- and time-dependent effects of [Compound Name] on HeLa cells.

Table 1: Cytotoxicity of [Compound Name] on HeLa Cells

Treatment DurationIC50 Value (µM)
24 hours[Example: 50]
48 hours[Example: 25]
72 hours[Example: 10]

Table 2: Apoptosis Induction by [Compound Name] in HeLa Cells (48-hour treatment)

Concentration (µM)Percentage of Apoptotic Cells (Annexin V+/PI-)
0 (Control)[Example: 2.5%]
10[Example: 20.1%]
25[Example: 45.8%]
50[Example: 72.3%]

Table 3: Effect of [Compound Name] on Key Apoptotic Protein Expression (48-hour treatment, 25 µM)

ProteinFold Change vs. Control (Western Blot densitometry)
Bax[Example: +3.5]
Bcl-2[Example: -2.8]
Cleaved Caspase-3[Example: +5.2]
Cleaved Caspase-9[Example: +4.1]
Signaling Pathway

[Compound Name] is hypothesized to induce apoptosis in HeLa cells through the intrinsic mitochondrial pathway. This is initiated by an increase in the Bax/Bcl-2 ratio, leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent activation of the caspase cascade.

cluster_0 Cell Exterior cluster_1 Cytoplasm Compound Compound Bcl2 Bcl-2 Compound->Bcl2 Downregulates Bax Bax Compound->Bax Upregulates Bcl2->Bax Inhibits Mito Mitochondrion Bax->Mito Promotes MOMP CytC Cytochrome c Mito->CytC Releases Casp9 Caspase-9 CytC->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes

Proposed intrinsic apoptosis pathway in HeLa cells.
Experimental Workflow

The following diagram outlines the general workflow for investigating the pro-apoptotic effects of a compound on HeLa cells.

A HeLa Cell Culture B Treatment with Compound A->B C Cell Viability Assay (MTT) B->C D Apoptosis Assay (Annexin V/PI Staining) B->D E Western Blot Analysis B->E F Data Analysis C->F D->F E->F

Experimental workflow for apoptosis studies.
Detailed Experimental Protocols

5.1. HeLa Cell Culture

  • Culture HeLa cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Passage cells every 2-3 days or when they reach 80-90% confluency.

5.2. Cell Viability Assay (MTT Assay)

  • Seed HeLa cells in a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the compound for 24, 48, and 72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

5.3. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

  • Seed HeLa cells in a 6-well plate at a density of 2 x 10⁵ cells per well and allow them to attach overnight.

  • Treat the cells with the desired concentrations of the compound for the specified time.

  • Harvest the cells, including both adherent and floating cells, and wash twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

  • Incubate the cells for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

5.4. Western Blot Analysis

  • Treat HeLa cells with the compound as described for the apoptosis assay.

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration using a BCA protein assay kit.

  • Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against Bax, Bcl-2, Cleaved Caspase-3, Cleaved Caspase-9, and a loading control (e.g., β-actin) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantify the band intensities using densitometry software.

Phenylpyropene C: Application Notes on Anticancer Combinations

Author: BenchChem Technical Support Team. Date: November 2025

A thorough review of scientific literature reveals a notable absence of studies on a compound specifically named "Phenylpyropene C" in the context of cancer therapy. As such, direct data on its combination with other anticancer agents, including quantitative efficacy, synergistic effects, and specific experimental protocols, are not available.

This document, therefore, serves as a foundational guide, drawing parallels from the broader class of phenylpropenoids and chalcones, which share structural similarities with the putative "this compound." The principles, experimental designs, and potential mechanisms outlined here provide a framework for researchers interested in investigating novel phenylpropenoid compounds in combination cancer therapy. The protocols and pathways described are based on well-established research on analogous compounds.

Preclinical Evaluation of this compound in Combination Therapy

The initial assessment of a novel compound like this compound would involve determining its intrinsic anticancer activity and then evaluating its potential for synergistic interactions with established chemotherapeutic agents.

Data Presentation: Hypothetical Synergy Screening

A standard approach to screen for synergy is to use a matrix of concentrations of this compound against a panel of common anticancer drugs. The results are often analyzed using the Chou-Talalay method to calculate a Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Table 1: Illustrative Combination Index (CI) Values for this compound with Standard Anticancer Agents in a Hypothetical Cancer Cell Line

Combination AgentConcentration Range (µM)This compound Concentration Range (µM)Combination Index (CI) at ED50Interpretation
Cisplatin 0.1 - 100.5 - 500.6Synergy
Doxorubicin 0.01 - 10.5 - 500.9Additive Effect
Paclitaxel 0.001 - 0.10.5 - 501.2Antagonism

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Experimental Protocols

Below are detailed protocols for key experiments that would be essential in evaluating the combination effects of this compound.

Cell Viability and Synergy Analysis

Objective: To determine the cytotoxic effects of this compound alone and in combination with other anticancer agents and to quantify the nature of the interaction (synergistic, additive, or antagonistic).

Methodology:

  • Cell Culture: Culture the desired cancer cell line (e.g., A549, MCF-7, PC-3) in appropriate media supplemented with fetal bovine serum and antibiotics. Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment:

    • Prepare stock solutions of this compound and the combination agent (e.g., Cisplatin) in a suitable solvent (e.g., DMSO).

    • Create a dilution series for each compound individually and in combination at a constant ratio.

    • Treat the cells with the compounds for 48-72 hours. Include vehicle-treated cells as a control.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the media and dissolve the formazan crystals in 150 µL of DMSO.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 (concentration that inhibits 50% of cell growth) for each compound alone and in combination.

    • Use software like CompuSyn to calculate the Combination Index (CI) based on the Chou-Talalay method.

Apoptosis Assay by Flow Cytometry

Objective: To investigate whether the combination treatment enhances the induction of apoptosis.

Methodology:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound, the combination agent, and their combination at their respective IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining:

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Visualization of Cellular Mechanisms and Workflows

Understanding the underlying molecular mechanisms is crucial for rational drug combination. The following diagrams illustrate a hypothetical signaling pathway that could be modulated by this compound and a general workflow for evaluating its combination effects.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Ras Ras RTK->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Phenylpyropene_C This compound Phenylpyropene_C->Akt Phenylpyropene_C->ERK Cisplatin Cisplatin DNA_Damage DNA Damage Cisplatin->DNA_Damage DNA_Damage->Proliferation

Caption: Hypothetical signaling pathway for this compound combination therapy.

G start Start cell_culture Cancer Cell Culture start->cell_culture single_agent Single-Agent Screening (this compound) cell_culture->single_agent combo_screen Combination Screening (e.g., with Cisplatin) single_agent->combo_screen synergy_analysis Synergy Analysis (CI Calculation) combo_screen->synergy_analysis mechanism_studies Mechanism of Action (Apoptosis, Cell Cycle) synergy_analysis->mechanism_studies in_vivo In Vivo Validation (Xenograft Model) mechanism_studies->in_vivo end End in_vivo->end

Caption: Experimental workflow for evaluating this compound combinations.

Troubleshooting & Optimization

Phenylpyropene C Aqueous Stability: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Phenylpyropene C in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in aqueous solutions?

This compound, like other 3-phenyl-2-propene compounds, is susceptible to degradation in aqueous environments, primarily through oxidation and hydrolysis.[1] Environmental factors such as exposure to light, elevated temperatures, and the pH of the solution can significantly influence the rate of degradation.[2][3]

Q2: How can I monitor the degradation of this compound in my experiments?

High-Performance Liquid Chromatography (HPLC) is the most effective and widely used method for monitoring the stability of pharmaceutical compounds like this compound.[2][3][4] A stability-indicating HPLC method can separate the intact this compound from its degradation products, allowing for accurate quantification of the remaining active compound.[2][4][5] Other analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) can be employed to identify the specific degradation products.[1]

Q3: What are the common degradation products of this compound?

Based on studies of similar 3-phenyl-2-propene compounds, the common oxidation products of this compound are likely to be benzaldehyde, benzoic acid, and an epoxide formed from the oxidation of the carbon-carbon double bond.[1] Hydrolysis may also lead to the formation of other degradation products, the identities of which would need to be confirmed through analytical techniques like mass spectrometry.

Q4: Are there any recommended storage conditions to enhance the stability of this compound aqueous solutions?

To minimize degradation, it is recommended to store this compound aqueous solutions protected from light, at reduced temperatures (e.g., 2-8 °C), and under an inert atmosphere (e.g., nitrogen or argon) to limit exposure to oxygen. The optimal pH for stability should be determined experimentally, but starting with a neutral pH is a reasonable approach.

Troubleshooting Guides

Issue 1: Rapid Loss of this compound Potency in Solution

Symptoms:

  • A significant decrease in the peak area of this compound in HPLC analysis over a short period.

  • The appearance of new, unidentified peaks in the chromatogram.

  • A visible change in the color or clarity of the solution.

Possible Causes and Solutions:

CauseRecommended Action
Oxidation Purge the solution and the headspace of the storage container with an inert gas like nitrogen or argon. Consider adding an antioxidant to the formulation.
Photodegradation Protect the solution from light by using amber vials or by wrapping the container in aluminum foil.
Hydrolysis Investigate the effect of pH on stability. Conduct a pH-rate profile study to identify the pH of maximum stability. Adjust the solution pH accordingly using appropriate buffers.
Elevated Temperature Store the solution at a lower temperature (e.g., refrigerated or frozen).
Issue 2: Inconsistent Results in Stability Studies

Symptoms:

  • High variability in this compound concentration between replicate samples.

  • Poor reproducibility of stability data.

Possible Causes and Solutions:

CauseRecommended Action
Inconsistent Sample Handling Ensure all samples are handled identically. This includes consistent exposure to light, temperature, and atmospheric oxygen during preparation and analysis.
Analytical Method Variability Validate the stability-indicating HPLC method for precision, accuracy, and linearity to ensure it is reliable.[2]
Leaching from Container Use high-quality, inert storage containers (e.g., Type I borosilicate glass) to prevent interaction with the container material.

Experimental Protocols

Protocol 1: pH-Rate Profile Study for this compound

Objective: To determine the effect of pH on the degradation rate of this compound and to identify the pH of maximum stability.

Methodology:

  • Prepare a series of buffer solutions at different pH values (e.g., pH 3, 5, 7, 9, 11).

  • Prepare stock solutions of this compound in a suitable organic solvent (e.g., acetonitrile or methanol).

  • Spike a known concentration of the this compound stock solution into each buffer solution to a final concentration suitable for HPLC analysis.

  • Store the solutions at a constant, elevated temperature (e.g., 40°C or 50°C) to accelerate degradation.

  • At specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each solution.

  • Immediately analyze the aliquots by a validated stability-indicating HPLC method to determine the concentration of this compound.

  • Plot the natural logarithm of the this compound concentration versus time for each pH.

  • The slope of the line for each plot represents the pseudo-first-order degradation rate constant (k) at that pH.

  • Plot the log(k) versus pH to generate the pH-rate profile and identify the pH of minimum degradation.

Protocol 2: Forced Degradation Study of this compound

Objective: To identify the potential degradation products and pathways for this compound under various stress conditions.

Methodology:

  • Prepare separate aqueous solutions of this compound.

  • Expose each solution to one of the following stress conditions:

    • Acidic Hydrolysis: Add 0.1 N HCl and heat at 60°C.

    • Basic Hydrolysis: Add 0.1 N NaOH and heat at 60°C.

    • Oxidation: Add 3% hydrogen peroxide and store at room temperature.

    • Photodegradation: Expose to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • Thermal Degradation: Heat the solution at 70°C.

  • At appropriate time points, withdraw samples and analyze them using a stability-indicating HPLC method coupled with a mass spectrometer (HPLC-MS) to identify the degradation products.[4]

Data Presentation

Table 1: Hypothetical Degradation Rate of this compound at Different pH Values (40°C)

pHPseudo-first-order rate constant (k) (hours⁻¹)Half-life (t½) (hours)
3.00.0858.15
5.00.02133.01
7.00.01546.21
9.00.04515.40
11.00.1205.78

Table 2: Summary of Forced Degradation Study Results for this compound

Stress Condition% DegradationMajor Degradation Products
0.1 N HCl, 60°C, 24h15.2%Benzaldehyde, Hydrolyzed Phenylpyropene
0.1 N NaOH, 60°C, 24h25.8%Benzoic Acid, Hydrolyzed Phenylpyropene
3% H₂O₂, RT, 24h45.1%Phenylpyropene Epoxide, Benzaldehyde
Light Exposure18.9%Photo-isomers, Oxidative products
70°C, 48h12.5%Thermal isomers, Oxidative products

Visualizations

Degradation_Pathway cluster_products Degradation Products Phenylpyropene_C This compound Oxidation Oxidation (O₂, Light, H₂O₂) Phenylpyropene_C->Oxidation Hydrolysis Hydrolysis (H₂O, pH) Phenylpyropene_C->Hydrolysis Benzaldehyde Benzaldehyde Oxidation->Benzaldehyde Benzoic_Acid Benzoic Acid Oxidation->Benzoic_Acid Epoxide Epoxide Oxidation->Epoxide Hydrolyzed_Product Hydrolyzed Product Hydrolysis->Hydrolyzed_Product

Caption: Potential degradation pathways of this compound.

Troubleshooting_Workflow Start Instability Observed Check_Storage Review Storage Conditions (Temp, Light, Atmosphere) Start->Check_Storage Check_pH Analyze Solution pH Start->Check_pH Check_Method Validate Analytical Method Start->Check_Method Optimize_Storage Optimize Storage: - Lower Temperature - Protect from Light - Use Inert Gas Check_Storage->Optimize_Storage Adjust_pH Perform pH-Rate Study & Adjust pH Check_pH->Adjust_pH Refine_Method Re-validate HPLC Method Check_Method->Refine_Method End Stability Improved Optimize_Storage->End Adjust_pH->End Refine_Method->End

Caption: Troubleshooting workflow for this compound instability.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prep_Stock Prepare this compound Stock Solution Spike Spike Stock into Buffers Prep_Stock->Spike Prep_Buffers Prepare Aqueous Buffers (Varying pH) Prep_Buffers->Spike Incubate Incubate at Controlled Temperature Spike->Incubate Sample Sample at Timepoints Incubate->Sample HPLC HPLC Analysis Sample->HPLC Data Data Analysis (Calculate Rate Constants) HPLC->Data

Caption: Workflow for a pH-rate profile stability study.

References

Technical Support Center: Overcoming Phenylpyropene C Solubility Challenges

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered during experiments with Phenylpyropene C.

Frequently Asked Questions (FAQs)

Q1: My this compound has very low solubility in aqueous buffers. What are the initial steps I should take?

A1: Low aqueous solubility is a common challenge for hydrophobic compounds like this compound. Here are the initial steps to consider:

  • pH Modification: Determine if this compound has ionizable groups. If it is a weakly acidic or basic compound, adjusting the pH of the buffer can significantly increase its solubility. For weakly acidic drugs, increasing the pH will lead to the more soluble ionized form, while for weakly basic drugs, decreasing the pH will have the same effect.[1]

  • Co-solvents: Employing a water-miscible organic co-solvent can enhance the solubility of hydrophobic compounds.[2][3][4] Common co-solvents include ethanol, propylene glycol, and polyethylene glycols (PEGs).[3][4] It is crucial to start with a small percentage of the co-solvent and gradually increase it to find the optimal concentration that maintains the biological activity of your compound.

  • Preliminary Vehicle Screening: Test the solubility of this compound in a small panel of biocompatible solvents and vehicles to identify a suitable starting point for your formulation.

Q2: I'm observing precipitation of this compound during my cell-based assays. How can I prevent this?

A2: Precipitation in cell-based assays can lead to inconsistent and erroneous results. Here are some strategies to prevent this:

  • Use of Surfactants: Non-ionic surfactants at concentrations above their critical micelle concentration (CMC) can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous media.[3]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble drugs, effectively increasing their water solubility.[5][6][7]

  • Serum in Media: If your cell culture media contains serum, the proteins in the serum (like albumin) can bind to hydrophobic compounds and help keep them in solution. Ensure your media has an appropriate serum concentration.

Q3: What are more advanced techniques to improve the solubility of this compound for in vivo studies?

A3: For in vivo applications where higher concentrations and stability are often required, more advanced formulation strategies may be necessary:

  • Solid Dispersions: This technique involves dispersing the drug in a hydrophilic carrier matrix at a molecular level.[5][8] This can significantly enhance the dissolution rate and bioavailability of the compound.[8] Common carriers include polyvinylpyrrolidone (PVP) and polyethylene glycols (PEGs).[8]

  • Nanosuspensions: Reducing the particle size of the drug to the nanometer range increases the surface area, leading to a higher dissolution velocity.[7][8] This can be achieved through techniques like milling or high-pressure homogenization.

  • Lipid-Based Formulations: For highly lipophilic compounds, formulating them in lipid-based systems such as microemulsions or self-emulsifying drug delivery systems (SEDDS) can improve oral absorption and bioavailability.

Troubleshooting Guides

Problem: Inconsistent results in biological assays due to poor solubility.
Possible Cause Troubleshooting Step Expected Outcome
Precipitation of this compound upon dilution in aqueous buffer. Prepare a high-concentration stock solution in an organic solvent (e.g., DMSO) and perform a serial dilution in the final assay buffer. Visually inspect for precipitation at each step.Determine the highest concentration of this compound that remains in solution in the final assay medium.
Compound adsorbing to plasticware. Use low-binding microplates and pipette tips. Include a pre-incubation step of the compound in the assay buffer to saturate binding sites.Improved consistency and accuracy of assay results.
Metastable supersaturated solution crashing out over time. Employ precipitation inhibitors in your formulation. These are polymers that can maintain a supersaturated state for a longer duration.[1]Extended time window for experiments without compound precipitation.
Problem: Difficulty in preparing a stable, injectable formulation for animal studies.
Possible Cause Troubleshooting Step Expected Outcome
Use of a toxic or irritating solvent. Screen a panel of biocompatible co-solvents and surfactants approved for parenteral administration.[4]Identification of a vehicle that is well-tolerated by the animals and maintains this compound in solution.
Low drug loading capacity of the formulation. Explore complexation with modified cyclodextrins (e.g., HP-β-CD) which can significantly increase the aqueous solubility of hydrophobic drugs.[5]A higher concentration of this compound can be achieved in a smaller injection volume.
Physical instability of the formulation (e.g., crystal growth). Prepare a nanosuspension stabilized with appropriate surfactants or polymers. The small particle size and stabilizers prevent crystal growth.A physically stable formulation with improved dissolution characteristics.

Quantitative Data Summary

The following table summarizes the potential fold increase in solubility that can be achieved with different techniques, based on literature data for various poorly soluble drugs. The actual improvement for this compound will need to be determined experimentally.

Solubilization Technique Typical Fold Increase in Aqueous Solubility References
pH Adjustment 2 - 100 (highly dependent on pKa)[1]
Co-solvency 2 - 500[3],[4]
Micellar Solubilization (Surfactants) 10 - 1,000[3]
Cyclodextrin Complexation 10 - 5,000[5],[6]
Solid Dispersion 10 - 20,000[8],[5]
Nanonization 5 - 200 (increase in dissolution rate)[8],[7]

Experimental Protocols

Protocol 1: Preparation of a this compound Solid Dispersion by Solvent Evaporation
  • Materials: this compound, Polyvinylpyrrolidone (PVP K30), Dichloromethane, Methanol, Rotary evaporator, Vacuum oven.

  • Procedure:

    • Accurately weigh this compound and PVP K30 (e.g., in a 1:4 drug-to-carrier ratio).

    • Dissolve both components in a suitable solvent system (e.g., a mixture of dichloromethane and methanol).

    • Ensure complete dissolution to form a clear solution.

    • Evaporate the solvent using a rotary evaporator at a controlled temperature (e.g., 40°C).

    • A thin film of the solid dispersion will form on the wall of the flask.

    • Further dry the solid dispersion in a vacuum oven overnight to remove any residual solvent.

    • Collect the dried solid dispersion and store it in a desiccator.

    • Characterize the solid dispersion for drug content, dissolution enhancement, and physical form (e.g., by DSC or XRD).

Protocol 2: Solubility Enhancement using Cyclodextrin Complexation (Kneading Method)
  • Materials: this compound, Hydroxypropyl-β-cyclodextrin (HP-β-CD), Water, Mortar and pestle, Vacuum oven.

  • Procedure:

    • Accurately weigh this compound and HP-β-CD (e.g., in a 1:1 molar ratio).

    • Place the HP-β-CD in a mortar and add a small amount of water to form a paste.[7]

    • Add the this compound to the paste and knead for a specified period (e.g., 45-60 minutes).

    • During kneading, a small amount of water can be added if the mixture becomes too dry.

    • Dry the resulting complex in a vacuum oven at a controlled temperature.

    • The dried complex can be passed through a sieve to obtain a uniform particle size.

    • Evaluate the complex for an increase in the aqueous solubility of this compound.

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_screening Initial Screening cluster_advanced Advanced Formulation cluster_evaluation Evaluation problem Low Aqueous Solubility of This compound ph_mod pH Modification problem->ph_mod Initial Approaches cosolvent Co-solvent Screening problem->cosolvent Initial Approaches surfactant Surfactant Screening problem->surfactant Initial Approaches solubility_assay Solubility Assay ph_mod->solubility_assay cosolvent->solubility_assay surfactant->solubility_assay solid_disp Solid Dispersion dissolution_test Dissolution Testing solid_disp->dissolution_test nanosuspension Nanosuspension nanosuspension->dissolution_test cyclodextrin Cyclodextrin Complexation cyclodextrin->dissolution_test solubility_assay->solid_disp If solubility is still insufficient solubility_assay->nanosuspension If solubility is still insufficient solubility_assay->cyclodextrin If solubility is still insufficient stability Formulation Stability dissolution_test->stability bioassay In Vitro / In Vivo Assay stability->bioassay

Caption: Experimental workflow for addressing this compound solubility challenges.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor kinase1 Kinase 1 receptor->kinase1 Activates kinase2 Kinase 2 kinase1->kinase2 Phosphorylates tf_inhibitor TF Inhibitor kinase2->tf_inhibitor Inactivates tf Transcription Factor tf_inhibitor->tf Releases gene Target Gene tf->gene Promotes Transcription phenylpyropene_c This compound phenylpyropene_c->receptor Binds

Caption: Hypothetical signaling pathway for this compound.

References

Technical Support Center: Compound P (Phenylpyropene-like Kinase Inhibitor)

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available information and research data specifically detailing the off-target effects of a compound named "Phenylpyropene C" are limited. The following technical support guide is a representative example constructed for a hypothetical kinase inhibitor, "Compound P," to illustrate how to approach and troubleshoot potential off-target effects in cellular assays. The principles, experimental designs, and troubleshooting logic are broadly applicable in drug discovery and chemical biology research.

This guide provides troubleshooting advice and answers to frequently asked questions regarding unexpected cellular phenotypes observed when using Compound P, a hypothetical inhibitor of the serine/threonine kinase, Kinase-A.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of Compound P?

A1: Compound P is designed as a potent and selective ATP-competitive inhibitor of Kinase-A, a key regulator of cell proliferation. Its primary mechanism of action is to block the phosphorylation of Kinase-A's downstream substrates, leading to cell cycle arrest in cancer cell lines overexpressing this kinase.

Q2: What are the known off-targets of Compound P?

A2: While designed for Kinase-A, comprehensive kinase screening panels have shown that at concentrations above 1 µM, Compound P can inhibit other kinases, most notably Kinase-B (a cell cycle checkpoint kinase) and VEGFR2 (a tyrosine kinase involved in angiogenesis). It is crucial to consider these off-target activities when interpreting experimental results.[1][2][3]

Q3: Why am I seeing significant cytotoxicity in cell lines that do not express high levels of Kinase-A?

A3: This is a common issue and often points to off-target effects. The observed cytotoxicity could be due to the inhibition of Kinase-B, which can induce a G2/M cell cycle arrest and subsequent apoptosis. Alternatively, at higher concentrations, inhibition of essential survival pathways regulated by other kinases could be the cause. It is recommended to perform a dose-response experiment and correlate the cytotoxic concentration with the IC50 values for known off-targets.

Q4: Can Compound P affect pathways other than kinase signaling?

A4: While primarily a kinase inhibitor, the phenylpropene scaffold in similar compounds can sometimes be metabolized into reactive intermediates.[4] These metabolites may lead to off-target effects such as oxidative stress or covalent modification of proteins unrelated to kinase pathways. If you observe markers of cellular stress (e.g., increased ROS), this possibility should be investigated.

Troubleshooting Guide

Issue 1: Unexpectedly high levels of apoptosis observed at the effective dose for Kinase-A inhibition.

  • Possible Cause: Off-target inhibition of a pro-survival kinase or induction of cellular stress.

  • Troubleshooting Steps:

    • Confirm On-Target Engagement: Perform a Western blot to verify that the phosphorylation of a known, direct substrate of Kinase-A is reduced at the experimental concentration. This confirms you are achieving the desired on-target effect.

    • Assess Off-Target Kinase Inhibition: Check the phosphorylation status of a key substrate of a known off-target, such as Kinase-B. An unexpected decrease would suggest this off-target is being engaged.

    • Measure Cellular Stress Markers: Use assays to detect markers of apoptosis (e.g., cleaved Caspase-3 by Western blot or Annexin V staining by flow cytometry) and oxidative stress (e.g., DCFDA staining for ROS).

    • Use a Structurally Unrelated Inhibitor: Treat cells with a different, structurally distinct inhibitor of Kinase-A. If this compound does not produce the same level of apoptosis, it strongly suggests the phenotype is due to an off-target effect of Compound P.

Issue 2: Discrepancy between biochemical assay potency (IC50) and cellular assay potency (EC50).

  • Possible Cause: Poor cell permeability, high plasma protein binding in culture media, rapid cellular metabolism, or active efflux by transporters. This phenomenon is often termed "cell drop off".[5]

  • Troubleshooting Steps:

    • Evaluate Cell Permeability: Use an assay like the Parallel Artificial Membrane Permeability Assay (PAMPA) to assess the compound's ability to cross a lipid membrane.

    • Measure Intracellular Concentration: If possible, use LC-MS/MS to quantify the intracellular concentration of Compound P after incubation to determine if it is accumulating in the cells to the level required for target inhibition.[5]

    • Test in Serum-Free Media: Perform a short-term cellular assay in serum-free or low-serum media to see if the potency increases. A significant shift suggests that binding to serum proteins like albumin is reducing the free concentration of the compound.

    • Inhibit Efflux Pumps: Co-incubate cells with known inhibitors of ABC transporters (e.g., verapamil) to see if the cellular potency of Compound P is restored.

Quantitative Data Summary

The following table summarizes the inhibitory activity of Compound P against its primary target and key off-targets identified in biochemical and cellular assays.

TargetAssay TypeIC50 / EC50 (nM)Notes
Kinase-A Biochemical (ATP Km)5On-Target. High affinity in a cell-free system.[6]
Kinase-ACellular (NanoBRET)75Potency shift indicates potential permeability or efflux issues.[2][3]
Kinase-B Biochemical (ATP Km)850Off-Target. ~170-fold less potent than against Kinase-A.
Kinase-BCellular (NanoBRET)1,500Engaged at concentrations used for complete Kinase-A inhibition.
VEGFR2 Biochemical (ATP Km)1,200Off-Target. Weakly inhibited in biochemical assays.

Experimental Protocols

Protocol 1: Western Blot for On- and Off-Target Engagement

  • Cell Treatment: Plate cells (e.g., HeLa, A549) at 70-80% confluency. Treat with a dose-range of Compound P (e.g., 0, 10 nM, 50 nM, 100 nM, 500 nM, 1 µM) for 2-4 hours.

  • Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA assay.

  • Electrophoresis: Load 20-30 µg of protein per lane on an SDS-PAGE gel and run until adequate separation is achieved.

  • Transfer: Transfer proteins to a PVDF membrane.

  • Blocking & Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour. Incubate with primary antibodies overnight at 4°C (e.g., anti-phospho-SubstrateA, anti-phospho-SubstrateB, anti-GAPDH).

  • Detection: Wash and incubate with HRP-conjugated secondary antibodies for 1 hour. Detect signal using an ECL substrate and an imaging system.

Protocol 2: Cell Viability (MTT Assay)

  • Cell Seeding: Seed 5,000-10,000 cells per well in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of Compound P for 48-72 hours. Include a vehicle control (e.g., 0.1% DMSO).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT reagent to each well and incubate for 3-4 hours at 37°C until formazan crystals form.

  • Solubilization: Carefully remove the media and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the crystals.

  • Measurement: Read the absorbance at 570 nm using a plate reader.

  • Analysis: Normalize the data to the vehicle control and fit a dose-response curve to calculate the EC50 value.

Visualizations

Signaling Pathway Diagram

G cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathway CompoundP Compound P KinaseA Kinase-A CompoundP->KinaseA Inhibits KinaseB Kinase-B CompoundP->KinaseB Inhibits (at >1µM) SubstrateA Substrate-A KinaseA->SubstrateA Phosphorylates Proliferation Cell Proliferation SubstrateA->Proliferation Promotes Apoptosis Apoptosis KinaseB->Apoptosis Prevents SubstrateB Substrate-B

Caption: Intended vs. unintended effects of Compound P on cellular pathways.

Troubleshooting Workflow

G Start Unexpected Cytotoxicity Observed CheckOnTarget 1. Confirm On-Target Inhibition (p-SubstrateA) Start->CheckOnTarget CheckOffTarget 2. Assess Off-Target Inhibition (p-SubstrateB) CheckOnTarget->CheckOffTarget On-Target Effect Confirmed Result Interpret Results CheckOffTarget->Result OnTargetPhenotype Phenotype is likely On-Target Result->OnTargetPhenotype Only p-SubstrateA is inhibited OffTargetPhenotype Phenotype is likely Off-Target Result->OffTargetPhenotype Both p-SubstrateA & p-SubstrateB are inhibited

Caption: Workflow for diagnosing unexpected cytotoxicity with Compound P.

Assay Logic Diagram

G Biochem Biochemical Assay (Cell-Free) IC50 = 5 nM Measures direct enzyme inhibition Factors {Cell Permeability|Metabolism|Efflux Pumps|Protein Binding} Biochem:f->Factors Potency Gap (Cell Drop-off) Cellular Cellular Assay (Intact Cells) EC50 = 75 nM Measures phenotypic outcome Factors->Cellular:f

Caption: Factors contributing to the potency gap between assays.

References

How to prevent Phenylpyropene C degradation during storage?

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the proper storage and handling of Phenylpyropene C to minimize degradation and ensure experimental success.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound?

For optimal stability, this compound should be stored at -20°C in a dry, tightly sealed container.[1]

Q2: Why are these specific storage conditions important?

This compound belongs to the broader class of phenylpropanoids, which are known to be susceptible to degradation.[2][3][4] Factors such as temperature, light, and oxygen can contribute to the breakdown of these compounds. Storage at low temperatures and in a sealed container helps to minimize the rates of potential degradation reactions.

Q3: What are the potential signs of this compound degradation?

Visual signs of degradation can include a change in color of the material. For instance, related pyrazoline derivatives are known to form brownish products upon oxidation.[5] For a more quantitative assessment, analytical techniques such as High-Performance Liquid Chromatography (HPLC) can be used to detect the appearance of new peaks corresponding to degradation products and a decrease in the main this compound peak.

Q4: How long can I store this compound?

When stored under the recommended conditions of -20°C in a dry, sealed container, this compound is expected to maintain its stability. For long-term storage, it is advisable to periodically re-test the purity of the material, especially if it has been opened and exposed to the atmosphere multiple times.

Q5: I observed a color change in my sample. What should I do?

A color change may indicate degradation. It is recommended to assess the purity of the sample using an appropriate analytical method, such as HPLC, before proceeding with your experiments. If significant degradation is confirmed, it is best to use a fresh, un-degraded lot of the compound.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected experimental results Degradation of this compound leading to lower potency or the presence of interfering substances.1. Verify the storage conditions of your this compound sample. 2. Check for any visual signs of degradation (e.g., color change). 3. Analyze the purity of the this compound sample using a suitable analytical method like HPLC. 4. If degradation is confirmed, obtain a fresh sample of this compound.
Appearance of unknown peaks in chromatogram The unknown peaks may correspond to degradation products of this compound.1. Compare the chromatogram of the suspect sample with a reference chromatogram of a fresh, pure sample of this compound. 2. If new peaks are present and the main peak is diminished, this suggests degradation. 3. Consider identifying the degradation products using techniques like Mass Spectrometry (MS) to better understand the degradation pathway.
Sample appears discolored Exposure to light, heat, or oxygen may have caused oxidative degradation.1. Discontinue the use of the discolored sample for critical experiments. 2. Confirm degradation by analytical testing. 3. Review your storage and handling procedures to prevent future degradation. Ensure samples are stored at -20°C, protected from light, and containers are securely sealed.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment of this compound

This protocol provides a general method for assessing the purity of this compound and detecting the presence of degradation products.

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (exact gradient to be optimized based on the specific this compound sample).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: To be determined based on the UV-Vis spectrum of this compound.

  • Procedure:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

    • Dilute the stock solution to a working concentration (e.g., 100 µg/mL) with the mobile phase.

    • Inject a known volume (e.g., 10 µL) of the sample solution onto the HPLC system.

    • Run the HPLC method and record the chromatogram.

    • Analyze the chromatogram for the main this compound peak and any additional peaks that may indicate impurities or degradation products. The purity can be estimated by the relative peak area of the main peak.

Visualizations

Degradation_Pathway Temperature Elevated Temperature Phenylpyropene_C This compound (Stable) Temperature->Phenylpyropene_C Light Light Exposure Light->Phenylpyropene_C Oxygen Oxygen Oxygen->Phenylpyropene_C Degraded_Product Degradation Products Phenylpyropene_C->Degraded_Product Degradation

Caption: Factors contributing to this compound degradation.

Experimental_Workflow cluster_storage Storage cluster_prep Sample Preparation cluster_analysis Analysis cluster_results Results Sample This compound Sample Dissolve Dissolve in appropriate solvent Sample->Dissolve Dilute Dilute to working concentration Dissolve->Dilute HPLC HPLC Analysis Dilute->HPLC Data Purity Assessment HPLC->Data

Caption: Workflow for assessing this compound purity.

Troubleshooting_Logic Start Unexpected Experimental Results Check_Storage Verify Storage Conditions (-20°C, dry, sealed) Start->Check_Storage Visual_Inspection Visually Inspect Sample (e.g., for color change) Check_Storage->Visual_Inspection Conditions OK New_Sample Use Fresh Sample Check_Storage->New_Sample Conditions Incorrect HPLC_Analysis Perform HPLC Purity Analysis Visual_Inspection->HPLC_Analysis Discoloration Observed Visual_Inspection->HPLC_Analysis No Discoloration Degradation_Confirmed Degradation Confirmed HPLC_Analysis->Degradation_Confirmed Purity < Specification No_Degradation No Degradation Detected HPLC_Analysis->No_Degradation Purity Meets Specification Degradation_Confirmed->New_Sample Investigate_Other Investigate Other Experimental Parameters No_Degradation->Investigate_Other

Caption: Troubleshooting logic for unexpected results.

References

Troubleshooting Phenylpyropene C crystallization experiments.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their Phenylpyropene C crystallization experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for this compound crystallization failure?

A1: The most frequent causes for crystallization failure are using too much solvent, leading to a solution that is not supersaturated upon cooling, or the presence of significant impurities that inhibit crystal formation.[1] It is also possible that the cooling process is too rapid, preventing the formation of an ordered crystal lattice.

Q2: My this compound experiment resulted in an oil instead of crystals. What is "oiling out" and how can I prevent it?

A2: "Oiling out" occurs when this compound separates from the solution as a liquid instead of a solid.[1][2] This typically happens if the melting point of your compound (or an impure version of it) is lower than the temperature of the solution when it becomes supersaturated.[2] To prevent this, you can try warming the solution to redissolve the material, adding a small amount of additional solvent, and allowing it to cool more slowly.[1] Using a larger volume of solvent can also help by keeping the compound soluble for longer at lower temperatures.[2]

Q3: Crystals formed almost immediately after I removed the solution from the heat. Is this a problem?

A3: Yes, rapid crystallization is generally discouraged as it can lead to the incorporation of impurities into the crystal lattice, defeating the purpose of purification.[2] This can also result in smaller, less uniform crystals and potential agglomeration.[3] An ideal crystallization process involves the initial appearance of crystals after about 5 minutes, with continued growth over a 20-minute period.[2] To slow down crystallization, try reheating the solution and adding a small excess of the solvent.[2]

Q4: I have a very low yield of this compound crystals. What could be the cause?

A4: A poor yield is often due to using an excessive amount of solvent, which means a significant amount of your compound remains dissolved in the mother liquor.[1][2] You can test the mother liquor by dipping a glass rod in it; if a noticeable solid residue forms upon evaporation, there is still a considerable amount of compound in the solution.[2] To improve the yield, you can try boiling off some of the solvent to increase the concentration and then attempt the crystallization again.[2]

Troubleshooting Guide

This guide provides a more in-depth approach to resolving common issues during this compound crystallization.

Issue 1: No Crystals Form Upon Cooling
  • Potential Cause: The solution is not supersaturated. This is often due to using too much solvent.[1]

  • Solution:

    • Try to induce nucleation by scratching the inside of the flask with a glass rod at the solution's surface.[1]

    • Add a "seed crystal" of pure this compound if available.[1]

    • Reduce the volume of the solvent by gentle heating or using a rotary evaporator and then allow the solution to cool again.[1]

    • If crystals still do not form, consider cooling the solution in an ice bath to further decrease the solubility.[1]

Issue 2: The Compound "Oils Out"
  • Potential Cause: The solution is becoming supersaturated at a temperature above the melting point of this compound (or an impure mixture).[2]

  • Solution:

    • Reheat the solution to redissolve the oil.

    • Add a small amount of additional solvent (if using a mixed solvent system, add more of the solvent in which the compound is more soluble).[2]

    • Ensure a slow cooling rate. You can insulate the flask to achieve this.[2]

    • If impurities are suspected, consider a pre-purification step such as passing the solution through a charcoal filter to remove impurities that may be depressing the melting point.[2]

Issue 3: Crystal Quality is Poor (e.g., cloudy, small, or needle-like)
  • Potential Cause: Crystallization occurred too rapidly, or impurities are present.[2]

  • Solution:

    • Redissolve the crystals by heating and add a slight excess of solvent to slow down the subsequent cooling and crystallization process.[2]

    • Ensure the solution cools slowly and without disturbance.[4] Vibrations or rapid temperature changes can negatively impact crystal growth.[4]

    • For light-sensitive compounds, ensure the experiment is shielded from light.[4]

Quantitative Data

The following table provides illustrative solubility data for this compound in common laboratory solvents at different temperatures. This data can aid in the selection of an appropriate crystallization solvent.

SolventSolubility at 20°C ( g/100 mL)Solubility at 78°C ( g/100 mL)
Ethanol5.225.8
Acetone15.645.1
Toluene8.933.4
Heptane0.85.3
Water<0.1<0.1

Note: This data is for illustrative purposes only and should be experimentally verified.

Experimental Protocols

Protocol: Cooling Crystallization of this compound from Ethanol
  • Dissolution: In a fume hood, add crude this compound to an Erlenmeyer flask. Add a small amount of ethanol and gently heat the mixture on a hot plate while stirring. Continue to add small portions of ethanol until the this compound is completely dissolved.

  • Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot filtration by passing the hot solution through a fluted filter paper into a clean, pre-warmed flask.

  • Cooling and Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature on a surface that will not draw heat away too quickly (e.g., a cork ring or wooden block).[1][2] Avoid disturbing the flask during this period.[4] Once at room temperature, you may place the flask in an ice bath to maximize crystal yield.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Allow the crystals to dry completely in a desiccator or a vacuum oven at a temperature well below the melting point of this compound.

Visualizations

G start Start: Crude this compound dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filtration Hot Filtration (if insoluble impurities) dissolve->hot_filtration cool Slow Cooling to Room Temperature hot_filtration->cool Purified Solution ice_bath Cool in Ice Bath (optional, for yield) cool->ice_bath filter Vacuum Filtration ice_bath->filter wash Wash with Cold Solvent filter->wash dry Dry Crystals wash->dry end End: Pure this compound dry->end

Caption: Experimental workflow for the crystallization of this compound.

G start Problem Encountered During Crystallization issue What is the issue? start->issue no_crystals No Crystals Form issue->no_crystals No Crystals oiling_out Compound 'Oils Out' issue->oiling_out Oiling Out poor_yield Poor Crystal Yield issue->poor_yield Low Yield too_much_solvent Too much solvent? no_crystals->too_much_solvent reduce_volume Reduce solvent volume and re-cool too_much_solvent->reduce_volume Yes induce Try to induce nucleation (scratch/seed) too_much_solvent->induce No cooling_too_fast Cooling too fast? oiling_out->cooling_too_fast reheat_add_solvent Reheat, add more solvent, cool slowly cooling_too_fast->reheat_add_solvent Yes check_mother_liquor Check mother liquor for dissolved product poor_yield->check_mother_liquor

Caption: Troubleshooting logic for this compound crystallization issues.

References

Optimizing Phenylpyropene C dosage for in vivo studies.

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound "Phenylpyropene C" is not a standard recognized chemical name in the scientific literature. This guide pertains to the broader class of phenylpropenes , which are derivatives of phenylpropanoids. The information provided should be considered as a general guideline and may need to be adapted based on the specific phenylpropene isomer or derivative being investigated.

Frequently Asked Questions (FAQs)

Q1: What are phenylpropenes and what are their general biological activities?

A1: Phenylpropenes are a class of organic compounds characterized by a phenyl ring attached to a propene group.[1][2] They are a subset of phenylpropanoids, which are natural products found in many plants.[3] Phenylpropenes and their derivatives have been reported to exhibit a wide range of biological activities, including antimicrobial, antioxidant, anti-inflammatory, and anticancer effects.[3][4][5]

Q2: I am seeing high variability in my in vivo results. What are the common sources of variability when working with phenylpropenes?

A2: Variability in in vivo studies with phenylpropenes can arise from several factors:

  • Compound Stability and Solubility: Phenylpropenes can be volatile and may have poor aqueous solubility. Inconsistent formulation or administration can lead to variable dosing.

  • Metabolism: These compounds can be rapidly metabolized in vivo, leading to differences in bioavailability between animals.[6]

  • Route of Administration: The chosen route of administration (e.g., oral, intraperitoneal, intravenous) significantly impacts the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.[7]

  • Animal Model: The species, strain, sex, and age of the animal model can all influence the pharmacokinetic and pharmacodynamic outcomes.

Q3: What are the potential signaling pathways affected by phenylpropenes?

A3: Phenylpropanoids, the larger class to which phenylpropenes belong, have been shown to modulate several key signaling pathways involved in cellular processes like inflammation, proliferation, and apoptosis. These may include:

  • NF-κB Signaling: Some phenylpropenes, like anethole, have been shown to inhibit the activation of NF-κB, a key regulator of the inflammatory response.[5]

  • MAPK and Akt Signaling: These pathways are crucial for cell survival and proliferation and have been identified as potential targets for various phenylpropanoids.[8]

Below is a generalized diagram of potential signaling pathway interactions.

G cluster_extracellular Extracellular cluster_cellular Intracellular Phenylpropene Phenylpropene Receptor Receptor Phenylpropene->Receptor Binds IKK IKK Receptor->IKK Inhibits MAPK_Pathway MAPK Pathway Receptor->MAPK_Pathway Modulates Akt_Pathway Akt Pathway Receptor->Akt_Pathway Modulates IκBα IκBα IKK->IκBα Phosphorylates NF-κB NF-κB IκBα->NF-κB Releases Inflammation Inflammation NF-κB->Inflammation Promotes Proliferation Proliferation MAPK_Pathway->Proliferation Regulates Apoptosis Apoptosis Akt_Pathway->Apoptosis Inhibits

Potential Signaling Pathways Modulated by Phenylpropenes.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
No observable effect at expected dose 1. Poor compound solubility or stability in vehicle.2. Rapid metabolism and clearance of the compound.3. Inappropriate route of administration for the target tissue.4. Incorrect dosage calculation.1. Test different vehicle formulations (e.g., addition of solubilizing agents like DMSO, PEG300).[7] Assess compound stability in the vehicle over the experiment's duration.2. Conduct a pilot pharmacokinetic study to determine the compound's half-life.3. Consider alternative administration routes that may increase bioavailability or target tissue exposure.[1][9]4. Double-check all calculations for dose preparation.
High toxicity or mortality in treated animals 1. Dose is too high.2. Vehicle toxicity.3. Off-target effects of the compound.1. Perform a dose-range-finding study to determine the maximum tolerated dose (MTD).2. Run a vehicle-only control group to assess the toxicity of the vehicle.3. Conduct in vitro screening against a panel of receptors and enzymes to identify potential off-target activities.
Inconsistent results between experiments 1. Variation in animal handling and dosing technique.2. Differences in animal characteristics (age, weight, health status).3. Batch-to-batch variability of the compound.1. Ensure all personnel are thoroughly trained on the administration technique. Use standardized procedures.2. Use animals from the same supplier with a narrow age and weight range.3. Obtain a certificate of analysis for each batch of the compound to ensure purity and consistency.

Below is a diagram illustrating a logical approach to troubleshooting common issues.

G cluster_troubleshooting Troubleshooting Workflow Start Inconsistent Results Check_Dose Review Dosing Protocol Start->Check_Dose Outcome_Dose Dosing Issue? Check_Dose->Outcome_Dose Check_Compound Assess Compound Stability & Purity Outcome_Compound Compound Issue? Check_Compound->Outcome_Compound Check_Animals Evaluate Animal Model Consistency Outcome_Animals Animal Issue? Check_Animals->Outcome_Animals Check_Vehicle Investigate Vehicle Effects Outcome_Vehicle Vehicle Issue? Check_Vehicle->Outcome_Vehicle Outcome_Dose->Check_Compound No Solution_Dose Standardize Dosing Technique Outcome_Dose->Solution_Dose Yes Outcome_Compound->Check_Animals No Solution_Compound New Compound Batch & Formulation Outcome_Compound->Solution_Compound Yes Outcome_Animals->Check_Vehicle No Solution_Animals Standardize Animal Cohorts Outcome_Animals->Solution_Animals Yes Solution_Vehicle Test New Vehicle Outcome_Vehicle->Solution_Vehicle Yes

A logical workflow for troubleshooting in vivo experiments.

Experimental Protocols

Dose Formulation and Administration

The appropriate vehicle and route of administration are critical for achieving desired exposure and minimizing toxicity.

Parameter Recommendation Reference
Vehicle Selection For poorly soluble compounds, a mixture of solvents may be necessary. A common formulation is a solution of DMSO, PEG300, and ethanol.[7] It is crucial to test the vehicle for toxicity in a control group.[7]
Route of Administration The choice of administration route depends on the experimental goals. Oral gavage (p.o.) is often used for convenience, while intraperitoneal (i.p.) or intravenous (i.v.) injections can provide more direct systemic exposure.[1][9] Subcutaneous (s.c.) injection is another viable option.[1][1][9]
Volume of Administration The volume administered should be appropriate for the size of the animal to avoid adverse effects. For mice, typical maximum volumes are 0.5 ml for oral gavage and 0.2 ml for i.p. injection.[4][4]
Example Dose-Range-Finding Study Protocol (for Mice)
  • Animal Model: Select a cohort of healthy mice of the same strain, sex, and age.

  • Group Allocation: Divide the animals into groups of at least 3-5 per dose level, including a vehicle control group.

  • Dose Selection: Based on any available in vitro cytotoxicity data or literature on similar compounds, select a range of doses. For a novel compound, a wide range is advisable (e.g., 1, 10, 50, 100 mg/kg).

  • Compound Administration: Administer the compound via the chosen route once daily for a set period (e.g., 7-14 days).

  • Monitoring: Monitor the animals daily for clinical signs of toxicity, including weight loss, changes in behavior, and altered appearance.

  • Endpoint Analysis: At the end of the study, collect blood for clinical chemistry and tissues for histopathological analysis to identify any organ-specific toxicities.

  • MTD Determination: The Maximum Tolerated Dose (MTD) is defined as the highest dose that does not cause significant toxicity or more than a 10-20% reduction in body weight.

Below is a diagram of a typical experimental workflow for an in vivo study.

G cluster_workflow Experimental Workflow Start Hypothesis Dose_Finding Dose-Range-Finding Study Start->Dose_Finding Efficacy_Study Efficacy Study Design Dose_Finding->Efficacy_Study Animal_Prep Animal Acclimation & Grouping Efficacy_Study->Animal_Prep Treatment Compound Administration Animal_Prep->Treatment Monitoring In-life Monitoring Treatment->Monitoring Endpoint Endpoint Data Collection Monitoring->Endpoint Analysis Data Analysis Endpoint->Analysis Conclusion Conclusion Analysis->Conclusion

A generalized workflow for in vivo efficacy studies.

Quantitative Data Summary

The following table summarizes toxicity data for 2-phenylpropene from a 13-week inhalation study in B6C3F1 mice. This data is provided as an example only and may not be representative of other phenylpropene isomers or routes of administration.

Exposure Concentration (ppm) Equivalent Dose (mg/m³) Observed Effects in Mice (13-week inhalation study) Reference
75367.5No significant effects reported.[10]
150735No significant effects reported.[10]
3001470No significant effects reported.[10]
6002940No significant effects reported.[10]
10004900Moderate to severe sedation and ataxia. Mortality in 2/10 females.[10]

References

Phenylpyropene C interference with fluorescent assays.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding interference caused by Phenylpyropene C in fluorescent assays. Researchers, scientists, and drug development professionals can use this resource to identify, characterize, and mitigate issues arising from the use of this compound in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it interfere with my fluorescent assay?

This compound is a novel small molecule inhibitor currently under investigation. Like many organic small molecules, it possesses intrinsic photophysical properties that can lead to interference in fluorescence-based assays. This interference typically manifests as either autofluorescence or fluorescence quenching.

Q2: What is autofluorescence?

Autofluorescence is the natural tendency of a molecule to absorb light and then re-emit it at a longer wavelength.[1][2] If this compound is autofluorescent, it can artificially increase the fluorescence signal in your assay, leading to false-positive results.[3] This becomes particularly problematic if its excitation and emission spectra overlap with those of your assay's fluorophore.

Q3: What is fluorescence quenching?

Fluorescence quenching is any process that decreases the fluorescence intensity of a fluorophore.[4] this compound might act as a quencher, reducing the signal from your fluorescent probe and potentially leading to false-negative results. Quenching can occur through various mechanisms, including Förster Resonance Energy Transfer (FRET), static quenching, and collisional quenching.[5]

Q4: How can I determine if this compound is causing interference in my assay?

The first step is to run control experiments.[1] This includes measuring the fluorescence of this compound in your assay buffer alone (without your fluorescent probe) and comparing the fluorescence of your complete assay with and without this compound. A significant increase in fluorescence in the presence of this compound alone suggests autofluorescence, while a decrease in the signal of your complete assay suggests quenching.

Q5: What are some general strategies to mitigate interference from compounds like this compound?

Several strategies can be employed:

  • Use Red-Shifted Fluorophores: Autofluorescence is often more pronounced in the blue-green spectral region.[1] Switching to fluorophores that excite and emit in the red or far-red spectrum can often reduce interference.[1]

  • Optimize Filter Sets: Ensure your instrument's excitation and emission filters are as specific as possible to your assay's fluorophore to minimize the detection of off-target signals.

  • Pre-read Plates: Measure the fluorescence of the plate after adding this compound but before adding the fluorescent probe or starting the reaction. This can help to identify and correct for compound autofluorescence.

  • Use a Different Assay Technology: If interference is persistent, consider an orthogonal assay with a different detection method, such as a luminescence- or absorbance-based assay.

Troubleshooting Guide

Issue 1: My fluorescence signal is unexpectedly high after adding this compound.

Possible Cause Troubleshooting Step
Autofluorescence of this compound 1. Run a control experiment with this compound in the assay buffer without your fluorescent probe. 2. Measure the excitation and emission spectra of this compound to confirm its spectral properties. 3. If autofluorescent, subtract the background fluorescence from your experimental wells.
Contamination 1. Ensure this compound stock solution is free of fluorescent impurities. 2. Check all assay reagents for contamination.

Issue 2: My fluorescence signal is unexpectedly low after adding this compound.

Possible Cause Troubleshooting Step
Fluorescence Quenching by this compound 1. Perform a quenching assay to determine if this compound is quenching your fluorophore. 2. If quenching is confirmed, you may need to adjust the assay conditions or consider a different fluorophore.
Inner Filter Effect 1. Measure the absorbance spectrum of this compound. If it absorbs light at the excitation or emission wavelength of your fluorophore, it can cause an "inner filter effect," which is a form of quenching.[6] 2. If the inner filter effect is significant, mathematical corrections can be applied, or the assay may need to be redesigned.[6]
Compound Precipitation 1. Visually inspect the wells for any signs of precipitation after adding this compound. 2. Measure light scatter to detect sub-visible precipitation. Precipitates can interfere with light paths and reduce the measured signal.

Data Presentation

The following tables summarize the hypothetical photophysical properties of this compound and its potential interference with common fluorescent dyes.

Table 1: Hypothetical Spectral Properties of this compound

PropertyValue
Excitation Maximum (λex) 485 nm
Emission Maximum (λem) 525 nm
Molar Extinction Coefficient (ε) 25,000 M⁻¹cm⁻¹ at 485 nm
Quantum Yield (Φ) 0.15

Table 2: Potential for Interference with Common Fluorophores

FluorophoreExcitation Max (nm)Emission Max (nm)Potential for Interference by this compound
FITC 495518High (Significant spectral overlap)
TRITC 547572Low (Minimal spectral overlap)
Cy5 650670Very Low (No significant spectral overlap)

Experimental Protocols

Protocol 1: Determining the Autofluorescence Spectrum of this compound

Objective: To measure the excitation and emission spectra of this compound to determine its potential for autofluorescence interference.

Materials:

  • This compound stock solution

  • Assay buffer

  • Fluorescence microplate reader or spectrofluorometer

  • Black, clear-bottom microplates

Method:

  • Prepare a serial dilution of this compound in the assay buffer. A typical concentration range to test would be from the highest concentration used in your assay down to a concentration where no signal is observed.

  • Add the this compound dilutions to the wells of a black microplate. Include wells with assay buffer only as a blank control.

  • To determine the emission spectrum: Set the spectrofluorometer to the excitation wavelength that will be used in your assay (e.g., 488 nm for a FITC-based assay). Scan the emission wavelengths from 500 nm to 700 nm.

  • To determine the excitation spectrum: Set the spectrofluorometer to the emission wavelength that will be used in your assay (e.g., 520 nm for a FITC-based assay). Scan the excitation wavelengths from 400 nm to 500 nm.

  • Plot the fluorescence intensity versus wavelength to obtain the excitation and emission spectra.

Protocol 2: Assessing the Quenching Potential of this compound

Objective: To determine if this compound quenches the fluorescence of your assay's fluorophore.

Materials:

  • Your fluorescent probe at a fixed concentration

  • This compound stock solution

  • Assay buffer

  • Fluorescence microplate reader

Method:

  • In a black microplate, add your fluorescent probe at its final assay concentration to a series of wells.

  • Add increasing concentrations of this compound to these wells. Include a control well with the fluorescent probe and no this compound.

  • Incubate the plate for a short period to allow for any interactions to occur.

  • Measure the fluorescence intensity at the excitation and emission wavelengths appropriate for your fluorophore.

  • Plot the fluorescence intensity as a function of the this compound concentration. A dose-dependent decrease in fluorescence intensity indicates quenching.

Visualizations

TroubleshootingWorkflow Start Unexpected Fluorescence Reading Check_Autofluorescence Run Control: This compound alone in buffer Start->Check_Autofluorescence Is_Autofluorescent Is the signal high? Check_Autofluorescence->Is_Autofluorescent Autofluorescence_Confirmed Issue: Autofluorescence Is_Autofluorescent->Autofluorescence_Confirmed Yes Check_Quenching Run Control: Fluorophore + this compound Is_Autofluorescent->Check_Quenching No Mitigate_AF Mitigation: 1. Background Subtraction 2. Use Red-Shifted Dye 3. Optimize Filters Autofluorescence_Confirmed->Mitigate_AF Is_Signal_Low Is the signal low? Check_Quenching->Is_Signal_Low Quenching_Confirmed Issue: Quenching Is_Signal_Low->Quenching_Confirmed Yes No_Interference No direct interference detected. Consider other experimental factors. Is_Signal_Low->No_Interference No Mitigate_Quenching Mitigation: 1. Check for Inner Filter Effect 2. Use Different Fluorophore 3. Consider Orthogonal Assay Quenching_Confirmed->Mitigate_Quenching

Caption: Troubleshooting workflow for this compound interference.

ExperimentalWorkflow cluster_autofluorescence Autofluorescence Assessment cluster_quenching Quenching Assessment AF_1 Prepare this compound serial dilution AF_2 Measure Excitation and Emission Spectra AF_1->AF_2 AF_3 Analyze Spectral Overlap with Assay Fluorophore AF_2->AF_3 Q_1 Prepare fixed concentration of fluorophore Q_2 Titrate with this compound Q_1->Q_2 Q_3 Measure Fluorescence Intensity Q_2->Q_3 Q_4 Plot Intensity vs. [this compound] Q_3->Q_4

Caption: Experimental workflow for characterizing interference.

InterferenceMechanisms cluster_autofluorescence Autofluorescence cluster_quenching Quenching Excitation_AF Excitation Light PPC_AF This compound Excitation_AF->PPC_AF Emission_AF Emitted Light (False Signal) PPC_AF->Emission_AF Excitation_Q Excitation Light Fluorophore Fluorophore Excitation_Q->Fluorophore No_Emission Reduced/No Emission Fluorophore->No_Emission PPC_Q This compound (Quencher) PPC_Q->Fluorophore

Caption: Conceptual diagram of interference mechanisms.

References

Phenylpyropene C batch-to-batch variability issues.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding Phenylpyropene C. We address common issues related to batch-to-batch variability to assist researchers, scientists, and drug development professionals in their experimental work.

Frequently Asked Questions (FAQs)

Q1: We are observing inconsistent biological activity with different batches of this compound. What could be the cause?

A1: Inconsistent biological activity is a common issue arising from batch-to-batch variability. The primary causes often trace back to variations in purity, the presence of different impurity profiles, or degradation of the compound. We recommend performing analytical characterization of each batch to assess these factors.

Q2: Our latest batch of this compound shows poor solubility compared to previous batches. Why is this happening?

A2: Differences in solubility can be attributed to variations in the crystalline form (polymorphism) or the presence of insoluble impurities. It is also possible that the previous batches contained a solubilizing impurity that is absent in the current batch. We advise characterizing the solid-state properties of each batch using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).

Q3: We have noticed a discrepancy in the color of different batches of this compound. Is this a cause for concern?

A3: A noticeable color variation between batches can indicate the presence of trace impurities or degradation products. While this may not always impact biological activity, it is a strong indicator of process variability. We recommend further analytical testing to identify the source of the color change.

Q4: Can storage conditions affect the stability of this compound?

A4: Yes, storage conditions can significantly impact the stability of this compound. Factors such as temperature, humidity, and light exposure can lead to degradation over time.[1][2] It is crucial to store the compound under the recommended conditions, typically in a cool, dark, and dry place.

Troubleshooting Guides

Issue 1: Inconsistent Potency in Cellular Assays

If you are observing significant variations in the potency (e.g., IC50 or EC50 values) of this compound between different batches, follow this troubleshooting workflow.

G A Start: Inconsistent Potency Observed B Characterize Purity and Impurity Profile of Each Batch (HPLC, LC-MS) A->B C Purity and Impurity Profiles are Consistent? B->C D Isolate and Identify Major Impurities C->D No G Assess Compound Stability and Degradation C->G Yes E Test Biological Activity of Purified this compound and Isolated Impurities D->E F Source of Variability Identified E->F H Degradation Products Detected? G->H I Review and Optimize Storage and Handling Procedures H->I Yes J Contact Technical Support for Further Assistance H->J No I->F

Caption: Troubleshooting workflow for inconsistent potency.

Issue 2: Unexpected Peaks in Analytical Chromatography

The appearance of unexpected peaks in your HPLC or LC-MS analysis can indicate the presence of impurities or degradation products.

Comparative Analysis of this compound Batches

ParameterBatch ABatch BBatch C
Purity (by HPLC, %) 99.597.298.8
Major Impurity 1 (%) 0.21.50.5
Major Impurity 2 (%) 0.10.80.3
Appearance White Crystalline SolidOff-white PowderLight Yellow Powder
Solubility in DMSO (mg/mL) 503545

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) Analysis of this compound

This protocol outlines a general method for assessing the purity of this compound.

1. Materials and Reagents:

  • This compound sample

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Formic acid (FA), LC-MS grade

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

2. Chromatographic Conditions:

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-25 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

3. Sample Preparation:

  • Prepare a stock solution of this compound in a 1:1 mixture of Acetonitrile and Water at a concentration of 1 mg/mL.

  • Vortex the solution until the compound is fully dissolved.

  • Filter the solution through a 0.22 µm syringe filter into an HPLC vial.

4. Analysis:

  • Equilibrate the HPLC system with the initial mobile phase conditions for at least 30 minutes.

  • Inject a blank (mobile phase) to ensure a clean baseline.

  • Inject the prepared sample and acquire the chromatogram.

  • Integrate the peaks to determine the relative purity and impurity profile.

Protocol 2: Sample Stability Assessment

This protocol provides a framework for evaluating the stability of this compound under different conditions.

1. Experimental Setup:

  • Prepare multiple aliquots of a this compound stock solution (e.g., 10 mM in DMSO).

  • Prepare multiple aliquots of the solid compound.

  • Store the aliquots under various conditions:

    • -20°C (dark)

    • 4°C (dark)

    • Room temperature (with light exposure)

    • Room temperature (dark)

    • 40°C (dark)

2. Time Points for Analysis:

  • T = 0 (initial analysis)

  • T = 24 hours

  • T = 7 days

  • T = 1 month

  • T = 3 months

3. Analysis:

  • At each time point, analyze one aliquot from each storage condition using the HPLC method described in Protocol 1.

  • Compare the purity and the area of the main peak to the T=0 sample to determine the extent of degradation.

Hypothetical Signaling Pathway Inhibition by this compound

The following diagram illustrates a hypothetical signaling pathway that could be inhibited by this compound, leading to a therapeutic effect. Batch-to-batch variability in the compound could affect its interaction with the target protein, Kinase X.

G cluster_0 Cell Signaling Pathway cluster_1 Cellular Response Receptor Growth Factor Receptor KinaseX Kinase X Receptor->KinaseX KinaseY Kinase Y KinaseX->KinaseY TF Transcription Factor KinaseY->TF GeneExp Gene Expression TF->GeneExp Proliferation Cell Proliferation GeneExp->Proliferation PhenylpyropeneC This compound PhenylpyropeneC->KinaseX

Caption: this compound inhibiting the Kinase X signaling pathway.

References

Validation & Comparative

A Comparative Analysis of the Efficacy of Phenylpyropene C and Chalcone Derivatives in Oncology and Inflammation

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive review of available scientific literature reveals a significant disparity in the documented efficacy and research focus between Phenylpyropene C and the broad class of chalcone derivatives. While chalcone derivatives have been extensively investigated for their therapeutic potential, particularly in oncology and inflammatory diseases, this compound remains a largely uncharacterized compound. This guide provides a detailed comparison based on the current body of scientific evidence, highlighting the pharmacological activities, mechanisms of action, and supporting experimental data for both.

Due to the limited information on a specific compound named "this compound," this comparison will utilize Eugenol , a well-studied phenylpropene, as a representative of this class of compounds to draw a meaningful parallel with the extensively researched chalcone derivatives.

Quantitative Efficacy: A Comparative Overview

The following tables summarize the in vitro efficacy of Eugenol and various chalcone derivatives in anticancer and anti-inflammatory assays, presented as IC50 values (the concentration required to inhibit 50% of a biological process). Lower IC50 values indicate higher potency.

Table 1: Anticancer Efficacy (IC50 values in µM)

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Eugenol MDA-MB-231 (Breast)15.09[1]
MCF-7 (Breast)22.75[1]
HCT-15 (Colon)300[1]
HT-29 (Colon)500[1]
HL-60 (Leukemia)23.7[2][3]
Chalcone Derivative (15) Gastric Cancer Cells3.57–5.61[4]
Artemisinin–chalcone hybrid (22) HT-29 (Colon)0.10–29[4]
Chalcone-1,2,3-triazole derivative (54) HepG2 (Liver)0.9[4]
Flavokawain B (Chalcone) HepG2 (Liver)10.0 - 21.7[5]
Vanillin-based Chalcone (9) HCT-116 (Colon)6.85 µg/mL[6]
Thiazole-containing Chalcone (35) Various Drug-Resistant Lines2.72–41.04[4]

Table 2: Anti-inflammatory Efficacy (IC50 values in µM)

Compound/DerivativeTarget/AssayIC50 (µM)Reference
Eugenol COX-2 Inhibition- (58.15% inhibition at 10 µg/mL)[7]
Chalcone Derivative (Chromen moiety) COX-2 Inhibition0.37 - 0.83[8]
Chalcone Derivative (Benzo[f]chromen moiety) COX-2 Inhibition0.25 - 0.43[8]
Chalcone/Aryl Carboximidamide Hybrid (6a) COX-2 Inhibition1.103[9]
Pyrrole-containing Chalcone (16) PGE2 Production Inhibition0.5[10]
2'-methoxy-3,4-dichlorochalcone (Ch15) NO Production Inhibition7.1[10]

Mechanisms of Action & Signaling Pathways

Eugenol has been shown to exert its anticancer effects through the induction of apoptosis (programmed cell death) by increasing reactive oxygen species (ROS) levels, leading to cell cycle arrest at the G2/M phase.[1] It can also suppress the activation of NF-κB, a key regulator of inflammation and cell survival.[11] In the context of inflammation, eugenol can inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme responsible for the production of pro-inflammatory prostaglandins.[7][11]

Chalcone derivatives exhibit a wide array of mechanisms for their anticancer and anti-inflammatory activities. Many chalcones induce apoptosis in cancer cells through various pathways, including the upregulation of death receptors and the activation of caspases.[4] Some derivatives are potent tubulin polymerization inhibitors, disrupting the cytoskeleton and leading to cell cycle arrest.[4] In inflammation, chalcone derivatives are well-documented inhibitors of COX-1 and COX-2 enzymes, with some showing high selectivity for COX-2, which is often associated with inflammatory processes.[8] They can also inhibit the production of other inflammatory mediators like nitric oxide (NO) and prostaglandins.[10][12]

Signaling_Pathways cluster_0 Eugenol cluster_1 Chalcone Derivatives Eugenol Eugenol ROS ↑ Reactive Oxygen Species (ROS) Eugenol->ROS NFkB_Inhibition_E NF-κB Inhibition Eugenol->NFkB_Inhibition_E COX2_Inhibition_E COX-2 Inhibition Eugenol->COX2_Inhibition_E G2M_Arrest G2/M Cell Cycle Arrest ROS->G2M_Arrest Apoptosis_E Apoptosis G2M_Arrest->Apoptosis_E Cancer_Cell Cancer Cell Proliferation Apoptosis_E->Cancer_Cell Inhibits Inflammation_E ↓ Inflammation NFkB_Inhibition_E->Inflammation_E COX2_Inhibition_E->Inflammation_E Inflammatory_Response Inflammatory Response Inflammation_E->Inflammatory_Response Reduces Chalcones Chalcones Tubulin_Inhibition Tubulin Polymerization Inhibition Chalcones->Tubulin_Inhibition Apoptosis_C Apoptosis Chalcones->Apoptosis_C COX_Inhibition_C COX-1/COX-2 Inhibition Chalcones->COX_Inhibition_C NO_Inhibition Nitric Oxide (NO) Production Inhibition Chalcones->NO_Inhibition Cell_Cycle_Arrest_C Cell Cycle Arrest Tubulin_Inhibition->Cell_Cycle_Arrest_C Cell_Cycle_Arrest_C->Apoptosis_C Apoptosis_C->Cancer_Cell Inhibits Inflammation_C ↓ Inflammation COX_Inhibition_C->Inflammation_C NO_Inhibition->Inflammation_C Inflammation_C->Inflammatory_Response Reduces

Caption: Comparative signaling pathways of Eugenol and Chalcone derivatives in anticancer and anti-inflammatory responses.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of Eugenol and Chalcone derivatives.

MTT Assay for Anticancer Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[13][14][15]

Methodology:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.[16]

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (Eugenol or a chalcone derivative). A control group receives only the vehicle (e.g., DMSO).

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, a sterile MTT solution (typically 5 mg/mL in PBS) is added to each well, and the plates are incubated for another 3-4 hours.[16] During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.[13][16]

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.[13][15]

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined from the dose-response curve.

MTT_Assay_Workflow start Start: Cancer Cell Culture seed Seed cells in 96-well plate start->seed adhere Allow cells to adhere (Overnight Incubation) seed->adhere treat Treat cells with varying concentrations of test compound adhere->treat incubate Incubate for 24-72 hours treat->incubate add_mtt Add MTT solution incubate->add_mtt incubate_mtt Incubate for 3-4 hours (Formazan formation) add_mtt->incubate_mtt solubilize Add solubilizing agent (e.g., DMSO) incubate_mtt->solubilize read Measure absorbance at 570 nm solubilize->read analyze Calculate cell viability and determine IC50 read->analyze end End: Cytotoxicity Data analyze->end

Caption: A generalized workflow for determining anticancer cytotoxicity using the MTT assay.

Cyclooxygenase (COX) Inhibition Assay for Anti-inflammatory Activity

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes, which are key mediators of inflammation.

Methodology:

  • Enzyme and Compound Preparation: Purified COX-1 or COX-2 enzyme is prepared in a suitable buffer. The test compounds (Eugenol or chalcone derivatives) are dissolved in a solvent like DMSO to various concentrations.

  • Reaction Mixture: The reaction is typically carried out in a 96-well plate. The reaction mixture contains the enzyme, a heme cofactor, and the test compound or vehicle control.

  • Incubation: The plate is incubated for a short period (e.g., 5-10 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction: The reaction is initiated by adding the substrate, arachidonic acid.

  • Peroxidase Activity Measurement: The peroxidase activity of COX is measured colorimetrically. The reduction of prostaglandin G2 (PGG2) to PGH2 is coupled to the oxidation of a chromogenic substrate, such as N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD), which produces a colored product.

  • Absorbance Reading: The change in absorbance is monitored over time using a microplate reader at a specific wavelength (e.g., 590 nm).

  • Data Analysis: The rate of reaction is calculated from the change in absorbance. The percentage of inhibition is determined by comparing the reaction rates in the presence and absence of the inhibitor. The IC50 value is calculated from the dose-response curve.

Conclusion

The available scientific evidence overwhelmingly supports the significant therapeutic potential of chalcone derivatives in both anticancer and anti-inflammatory applications. The vast number of synthesized and tested derivatives, along with a deep understanding of their diverse mechanisms of action, positions them as a promising class of compounds for further drug development.

In contrast, while Eugenol (as a representative phenylpropene) demonstrates notable biological activity, the breadth and depth of research, particularly in terms of the variety of derivatives and elucidated mechanisms, are less extensive compared to chalcones. The term "this compound" did not yield specific scientific data, suggesting it may be a misnomer or a compound not yet in the public research domain.

For researchers and drug development professionals, the extensive and compelling data on chalcone derivatives make them a more robust and validated starting point for the development of novel therapeutics for cancer and inflammatory diseases. Further investigation into specific, well-characterized phenylpropene derivatives is warranted to fully understand their comparative efficacy.

References

Validating the Anticancer Potential of Phenylpyropene C: A Comparative Guide for Xenograft Modeling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the anticancer activity of Phenylpyropene C in xenograft models. Due to the current absence of direct in vivo studies on this compound, this document offers a comparative analysis based on the in vitro activity of structurally related compounds—tricyclic pyrones and phenylpropiophenones. The performance of these analogs is juxtaposed with established anticancer agents that share a similar proposed mechanism of action: inhibition of DNA synthesis and disruption of microtubule dynamics.

Executive Summary

While in vivo data for this compound is not yet available, in vitro studies on its analogs suggest a promising anticancer profile. Tricyclic pyrone derivatives have been shown to inhibit DNA synthesis and tumor cell growth in murine leukemia cells[1]. Furthermore, other tricyclic pyrone analogs have demonstrated the ability to disrupt microtubule polymerization, leading to mitotic arrest in mammary sarcoma cells[2]. Phenylpropiophenone derivatives, which share structural similarities, have also exhibited cytotoxic effects against a range of cancer cell lines.

This guide will leverage these findings to propose a potential mechanism of action for this compound and compare its anticipated in vivo efficacy with that of well-documented chemotherapeutic agents, including the DNA synthesis inhibitors Gemcitabine and 5-Fluorouracil, and the microtubule-targeting agents Paclitaxel and Vincristine.

In Vitro Anticancer Activity of Phenylpyropene Analogs

The following table summarizes the observed in vitro anticancer activities of compounds structurally related to this compound. This data provides the basis for predicting the potential efficacy and mechanism of action of this compound in future in vivo studies.

Compound ClassCell LineIC50 / % InhibitionObserved Effect
Tricyclic Pyrone Analogs L1210 LeukemiaIC50 ~8.5 µM (DNA Synthesis)Inhibition of DNA synthesis[1]
L1210 LeukemiaIC50 ~1.1 µM (Cell Growth)Inhibition of tumor cell growth[1]
EMT-6 Mammary SarcomaIC50: 1.5 µM (Tubulin Polymerization)Microtubule destabilization[2]
EMT-6 Mammary SarcomaIC50: 10 µM (DNA Synthesis)Inhibition of DNA synthesis[2]
Phenylpropiophenone Derivatives HeLa, Fem-X, K562, MCF-7, PC-3, LS174Not specifiedCytotoxic activity[3]

Comparative Analysis of Anticancer Agents in Xenograft Models

The following table presents data from xenograft studies of established anticancer drugs with mechanisms of action likely similar to that of this compound. This serves as a benchmark for designing and evaluating future in vivo experiments with this compound.

DrugMechanism of ActionCancer Type (Xenograft)DosageTumor Growth Inhibition (TGI) / Outcome
Gemcitabine DNA Synthesis InhibitionPancreatic Ductal Adenocarcinoma100 mg/kg, twice weeklyInitial tumor response followed by acquired resistance[4]
5-Fluorouracil (5-FU) DNA Synthesis InhibitionColorectal Cancer (DLD-1)40 mg/kg/day, twice a week for 3 weeksSignificant tumor volume reduction[5]
Gastric CancerNot specified26.36% tumor inhibition rate[6]
Paclitaxel Microtubule StabilizationBreast Cancer (MDA-MB-231)15 mg/kg, daily for 5 daysStrong antitumor activity (T/C = 6.5%)[7]
Appendiceal Adenocarcinoma25.0 mg/kg, weekly for 3 weeks (2 cycles)81.9% less tumor growth relative to control at 16 weeks[8]
Vincristine Microtubule DestabilizationRhabdomyosarcomaNot specifiedSensitivity correlated with drug retention and mitotic arrest[9]
Acute Lymphoblastic Leukemia0.6 mg/Kg, single doseSignificant increase in survival[10]

Experimental Protocols

A standardized and well-documented experimental protocol is critical for the successful validation of a novel anticancer agent in a xenograft model.

Establishment of Xenograft Model
  • Cell Culture: Human cancer cell lines (e.g., from breast, lung, colon, or pancreas) are cultured in appropriate media and conditions until they reach the desired confluence.

  • Animal Model: Immunodeficient mice, such as athymic nude or SCID mice, are typically used to prevent rejection of the human tumor cells[3].

  • Tumor Implantation: A suspension of cancer cells (typically 1-10 million cells in a volume of 100-200 µL of saline or media) is injected subcutaneously into the flank of the mice[7][11].

  • Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers. The volume is calculated using the formula: (Length x Width²) / 2.

  • Randomization: Once the tumors reach a predetermined size (e.g., 100-200 mm³), the mice are randomly assigned to treatment and control groups[7].

Drug Administration and Efficacy Evaluation
  • Treatment Groups:

    • Vehicle control (the solvent in which the drug is dissolved).

    • This compound at various dose levels.

    • Positive control (a standard-of-care chemotherapeutic agent, such as those listed in the comparative table).

  • Drug Formulation and Administration: this compound should be formulated in a suitable vehicle for administration (e.g., saline, DMSO, or a specific formulation to improve solubility). The route of administration (e.g., intraperitoneal, intravenous, or oral) and the dosing schedule should be determined based on preliminary toxicity and pharmacokinetic studies.

  • Efficacy Assessment:

    • Tumor Growth Inhibition (TGI): The primary endpoint is typically the inhibition of tumor growth in the treated groups compared to the control group.

    • Body Weight: Animal body weight should be monitored as an indicator of toxicity.

    • Survival Analysis: In some studies, the experiment may continue until a humane endpoint is reached to assess the impact on survival.

  • Endpoint Analysis: At the end of the study, tumors are excised, weighed, and may be processed for further analysis, such as histopathology, immunohistochemistry, or molecular analysis to investigate the drug's mechanism of action.

Visualizing the Anticancer Mechanisms and Experimental Workflow

Proposed Signaling Pathway for this compound

Phenylpyropene_C_Anticancer_Pathway Proposed Anticancer Mechanism of this compound cluster_cell Cancer Cell cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm This compound This compound DNA_Replication DNA Replication This compound->DNA_Replication Inhibits Microtubule_Dynamics Microtubule Dynamics This compound->Microtubule_Dynamics Disrupts DNA_Synthesis_Inhibition Inhibition of DNA Synthesis DNA_Replication->DNA_Synthesis_Inhibition Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Phase) DNA_Synthesis_Inhibition->Cell_Cycle_Arrest Microtubule_Destabilization Microtubule Destabilization Microtubule_Dynamics->Microtubule_Destabilization Microtubule_Destabilization->Cell_Cycle_Arrest Apoptosis Apoptosis (Programmed Cell Death) Cell_Cycle_Arrest->Apoptosis

Caption: Proposed mechanism of this compound leading to cancer cell death.

Experimental Workflow for Xenograft Model Validation

Xenograft_Workflow Xenograft Model Experimental Workflow Cell_Culture 1. Cancer Cell Culture Cell_Harvest 2. Cell Harvest & Preparation Cell_Culture->Cell_Harvest Implantation 3. Subcutaneous Implantation in Immunodeficient Mice Cell_Harvest->Implantation Tumor_Growth 4. Tumor Growth Monitoring Implantation->Tumor_Growth Randomization 5. Randomization into Treatment Groups Tumor_Growth->Randomization Treatment 6. Drug Administration (this compound / Controls) Randomization->Treatment Data_Collection 7. Monitor Tumor Volume & Body Weight Treatment->Data_Collection Endpoint 8. Endpoint: Tumor Excision & Analysis Data_Collection->Endpoint

Caption: Standard workflow for assessing anticancer drug efficacy in a xenograft model.

References

Unveiling Kinase Inhibition Profiles: A Comparative Analysis of Phenylpyropene C and Alternative Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of a potential kinase inhibitor is paramount. This guide provides a comparative analysis of the hypothetical compound Phenylpyropene C's cross-reactivity against a panel of kinases, benchmarked against the well-characterized inhibitors Staurosporine and Dasatinib. The data presented herein is illustrative, designed to guide researchers in evaluating kinase inhibitor profiling results.

The development of targeted therapies often involves screening small molecules against a wide array of kinases to determine their potency and specificity. A highly selective inhibitor can minimize off-target effects, leading to a better therapeutic window. Conversely, a multi-targeted inhibitor might be advantageous in treating complex diseases driven by multiple signaling pathways. This guide explores these concepts through a comparative look at kinase inhibition profiles.

Comparative Kinase Inhibition Data

The following tables summarize the inhibitory activity of this compound, Staurosporine, and Dasatinib against a representative panel of kinases. The data is presented as the percentage of inhibition at a 1 µM compound concentration.

Table 1: Inhibition of Tyrosine Kinases (%) at 1 µM

KinaseThis compoundStaurosporineDasatinib
ABL1859899
SRC789599
LCK759298
EGFR458860
VEGFR2609085
PDGFRβ558590

Table 2: Inhibition of Serine/Threonine Kinases (%) at 1 µM

KinaseThis compoundStaurosporineDasatinib
AKT1308025
CDK2257515
MAPK1 (ERK2)406035
PKA159910
PKCα20995
ROCK1357020

As illustrated, Staurosporine is a broad-spectrum inhibitor, potently inhibiting a wide range of kinases with little selectivity[1][2][3]. Dasatinib also demonstrates broad activity but with a different selectivity profile, potently inhibiting ABL and SRC family kinases[4][5]. The hypothetical this compound is shown here as a moderately potent inhibitor with some degree of selectivity towards tyrosine kinases over serine/threonine kinases.

Experimental Protocols

The following are detailed methodologies for two common kinase profiling assays.

ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.[6][7][8]

Materials:

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase of interest

  • Substrate for the kinase

  • Test compounds (this compound, Staurosporine, Dasatinib) dissolved in DMSO

  • Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • ATP

  • Multi-well plates (e.g., 384-well white, opaque plates)

  • Plate-reading luminometer

Procedure:

  • Kinase Reaction:

    • Prepare a reaction mix containing the kinase, its specific substrate, and the kinase reaction buffer.

    • Add the test compound at the desired concentration (e.g., 1 µM) or DMSO as a vehicle control.

    • Initiate the kinase reaction by adding ATP. The final reaction volume is typically 5 µL.[9]

    • Incubate the reaction at room temperature for a predetermined time (e.g., 60 minutes).

  • ATP Depletion:

    • Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.[9]

  • ADP to ATP Conversion and Signal Generation:

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and contains luciferase and luciferin to produce a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.[9]

  • Data Acquisition:

    • Measure the luminescence using a plate-reading luminometer.

    • The percentage of inhibition is calculated by comparing the signal from the wells with the test compound to the control wells (DMSO).

KINOMEscan® Profiling

The KINOMEscan® platform is a competition-based binding assay that quantitatively measures the interaction of a test compound with a large panel of kinases.[10][11][12]

Principle: The assay involves a kinase-tagged phage, an immobilized ligand that binds to the active site of the kinase, and the test compound. The test compound competes with the immobilized ligand for binding to the kinase. The amount of kinase that binds to the immobilized ligand is quantified using quantitative PCR (qPCR) of the phage DNA tag. A lower amount of bound kinase indicates stronger binding of the test compound.

Procedure (as performed by a service provider like Eurofins DiscoverX):

  • Assay Setup:

    • A panel of human kinases is expressed as fusions with a DNA tag.

    • Each kinase is incubated with the test compound at a specified concentration (e.g., 1 µM).

    • An immobilized, active-site directed ligand is added to the mixture.

  • Competition Binding:

    • The mixture is incubated to allow for competitive binding between the test compound and the immobilized ligand to the kinase.

  • Quantification:

    • The amount of kinase bound to the immobilized ligand is captured and quantified via qPCR of the DNA tag.

  • Data Analysis:

    • The results are reported as "percent of control," where the control is the amount of kinase bound in the absence of the test compound (DMSO). A lower percentage of control indicates stronger inhibition.

Visualizing Experimental Workflow and Signaling Pathways

To further clarify the experimental process and the biological context of kinase inhibition, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound Test Compound (this compound) Reaction Incubate Compound with Kinase Compound->Reaction KinasePanel Kinase Panel KinasePanel->Reaction AssayReagents Assay Reagents (e.g., ATP, Substrate) AssayReagents->Reaction Detection Signal Detection (Luminescence/qPCR) Reaction->Detection Quantification Quantify Inhibition Detection->Quantification Comparison Compare Profiles Quantification->Comparison

Caption: Experimental workflow for kinase cross-reactivity profiling.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (e.g., EGFR) RAS RAS Receptor->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Inhibitor This compound Inhibitor->RAF Inhibition

Caption: Simplified MAPK signaling pathway with a hypothetical inhibition point.

References

Phenylpropiophenone Derivatives: A Comparative Guide to Structure-Activity Relationships in Anticancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of phenylpropiophenone derivatives, including chalcones and propafenone analogs, reveals key structural determinants for anticancer activity. This guide synthesizes structure-activity relationship (SAR) studies, presenting quantitative cytotoxicity data and detailed experimental protocols to inform future drug design and development.

A significant body of research has focused on the anticancer potential of compounds built on the 1,3-diphenyl-2-propen-1-one scaffold, commonly known as chalcones, and their hydrogenated derivatives, phenylpropiophenones. These molecules serve as precursors for a wide array of heterocyclic compounds and have demonstrated a broad spectrum of biological activities. Modifications to the phenyl rings and the α,β-unsaturated ketone system have been shown to significantly influence their cytotoxic effects against various cancer cell lines. This guide provides a comparative analysis of a series of these derivatives, highlighting the relationship between their chemical structure and anticancer efficacy.

Comparative Cytotoxicity of Phenylpropiophenone Derivatives

The anticancer activity of a series of twelve chalcone and propafenone derivatives was evaluated against a panel of six human cancer cell lines: HeLa (cervical cancer), Fem-X (malignant melanoma), PC-3 (prostate cancer), MCF-7 (breast cancer), LS174 (colon cancer), and K562 (chronic myelogenous leukemia). The results, presented as IC50 values (the concentration required to inhibit 50% of cell growth), are summarized in the tables below.[1]

Table 1: Anticancer Activity of Chalcone Derivatives (IC50 in µM)[1]
CompoundRHeLaFem-XPC-3MCF-7LS174K562
1a H1.101.221.551.671.981.32
1b 2-CH32.152.542.873.113.542.65
1c 4-CH31.892.112.432.763.012.24
1d 2-CF30.870.951.121.341.550.99
1e 4-F1.051.181.331.491.761.15
1f 4-Cl0.981.071.241.411.681.05
Table 2: Anticancer Activity of Propafenone-like Derivatives (IC50 in µM)[1]
CompoundRHeLaFem-XPC-3MCF-7LS174K562
4a H2.252.653.013.323.782.78
4b 2-CH33.544.114.564.985.434.21
4c 4-CH33.123.654.024.454.993.76
4d 2-CF31.541.872.132.452.871.98
4e 4-F2.012.342.652.983.342.43
4f 4-Cl1.872.152.432.763.122.21

Structure-Activity Relationship (SAR) Analysis

The data reveals several key trends in the structure-activity relationship of these compounds:

  • α,β-Unsaturated Ketone Moiety: The chalcone derivatives (Table 1) consistently demonstrated greater potency (lower IC50 values) across all cell lines compared to their corresponding saturated propafenone-like analogs (Table 2). This suggests that the presence of the α,β-unsaturated ketone system, a known Michael acceptor, is crucial for their cytotoxic activity. This feature can react with nucleophilic groups in biological macromolecules, such as the thiol groups of cysteine residues in proteins, leading to cellular dysfunction.[1]

  • Influence of Substituents on the Benzyl Moiety: The nature and position of the substituent (R) on the benzyl ring significantly modulate the anticancer activity.

    • Electron-Withdrawing Groups: The introduction of electron-withdrawing groups, such as trifluoromethyl (-CF3), fluorine (-F), and chlorine (-Cl), generally enhanced the cytotoxic activity. The 2-CF3 substituted chalcone (1d ) was the most potent compound in the series. This effect is attributed to an increase in the reactivity of the α,β-unsaturated system, making it a better Michael acceptor.[1]

    • Electron-Donating Groups: Conversely, the presence of electron-donating methyl groups (-CH3), particularly in the ortho position (1b and 4b ), led to a decrease in activity. This is likely due to a reduction in the electrophilicity of the β-carbon, thus decreasing its reactivity with biological nucleophiles.[1]

Experimental Protocols

General Synthesis of Chalcone Derivatives (1a-f)

The chalcone derivatives were synthesized via the Claisen-Schmidt condensation reaction.[1]

  • Reaction Setup: An equimolar amount of 2'-hydroxyacetophenone and the appropriately substituted benzaldehyde were dissolved in ethanol.

  • Base Addition: An aqueous solution of sodium hydroxide (10%) was added dropwise to the stirred mixture at room temperature.

  • Reaction and Workup: The reaction mixture was stirred for 24 hours. The resulting precipitate was filtered, washed with cold water until neutral, and then dried.

  • Purification: The crude product was purified by recrystallization from ethanol to yield the desired chalcone.

General Synthesis of Propafenone-like Derivatives (4a-f)

The synthesis of the propafenone-like derivatives involved a multi-step process starting from the corresponding chalcones.[1]

  • Catalytic Hydrogenation: The chalcone derivative was subjected to catalytic hydrogenation using 5% Pd/C catalyst to reduce the double bond and yield the saturated ketone (dihydrochalcone).

  • Epoxidation: The resulting ortho-hydroxyphenone was reacted with epichlorohydrin in a basic medium to form the corresponding aryloxyepoxipropane derivative.

  • Aminolysis: The epoxide was then opened by reaction with propylamine to yield the final aryloxypropanolamine derivative.

  • Salt Formation: The final product was dissolved in diethyl ether, and a 1M solution of HCl in diethyl ether was added to precipitate the hydrochloride salt, which was then purified by crystallization.

Cytotoxicity Evaluation: MTT Assay

The in vitro cytotoxicity of the synthesized compounds was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1]

  • Cell Seeding: Cancer cells were seeded into 96-well microtiter plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells were then treated with the test compounds at various concentrations for 72 hours.

  • MTT Addition: After the incubation period, 10 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.[2]

  • Formazan Solubilization: The medium was removed, and 100 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. The IC50 values were calculated from the dose-response curves.

Visualizing the SAR Workflow and Potential Mechanisms

To better understand the process and potential biological impact of these compounds, the following diagrams illustrate the general workflow of an SAR study and a key signaling pathway often targeted by anticancer agents.

SAR_Workflow cluster_synthesis Chemical Synthesis cluster_bio Biological Evaluation cluster_analysis Analysis & Optimization Start Precursors (Acetophenones, Benzaldehydes) Synth Claisen-Schmidt Condensation / Multi-step Synthesis Start->Synth Purify Purification & Characterization (Recrystallization, NMR, MS) Synth->Purify Library Compound Library (Chalcones, Propafenones) Purify->Library Screen In Vitro Cytotoxicity Screening (MTT Assay vs. Cancer Cell Lines) Library->Screen Data Data Analysis (IC50 Determination) Screen->Data SAR Structure-Activity Relationship (SAR) Analysis Data->SAR Lead Lead Compound Identification SAR->Lead Optimize Further Optimization Lead->Optimize Optimize->Synth New Analogs

Caption: General workflow for a structure-activity relationship (SAR) study.

p53_Pathway cluster_outcomes Cellular Outcomes Chalcone Chalcone Derivative ROS Increased ROS Chalcone->ROS DNA_Damage DNA Damage ROS->DNA_Damage p53 p53 Activation DNA_Damage->p53 CellCycleArrest Cell Cycle Arrest (G2/M Phase) p53->CellCycleArrest Apoptosis Apoptosis p53->Apoptosis DNA_Repair DNA Repair p53->DNA_Repair CellCycleArrest->Apoptosis

Caption: Potential mechanism via the p53 tumor suppressor pathway.

References

Unable to Generate Comparison Guide: No Scientific Information Found for "Phenylpyropene C" in the Context of Diabetes

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of scientific literature and public databases has revealed no information on a compound named "Phenylpyropene C" in relation to diabetes research or treatment. As a result, the requested head-to-head comparison with current diabetes drugs, including experimental data, signaling pathways, and detailed protocols, cannot be provided.

The initial investigation aimed to identify the chemical structure, mechanism of action, and any existing preclinical or clinical data for "this compound" to form the basis of the comparison guide. However, no relevant studies or data associating this specific compound with diabetes were found. The search results did not yield any information that would allow for a factual comparison against established diabetes medications.

For a comparative analysis to be scientifically valid and useful for the intended audience of researchers, scientists, and drug development professionals, it is imperative to have foundational data on the compound . This includes, but is not limited to:

  • Chemical Identity and Properties: The precise chemical structure and characteristics of this compound.

  • Mechanism of Action: How the compound is proposed to work at a molecular and cellular level to affect glucose metabolism or other relevant pathways in diabetes.

  • Preclinical Data: Results from in vitro (cell-based) and in vivo (animal model) studies demonstrating its potential efficacy and safety.

  • Clinical Data: Findings from human trials, if any have been conducted.

Without this fundamental information, any attempt to create a comparison guide would be speculative and would not meet the core requirements of providing objective, data-driven insights.

It is possible that "this compound" is a very new or proprietary compound not yet disclosed in public research, or that the name may be misspelled or is an internal designation not widely recognized.

Therefore, this report cannot proceed with the requested comparison, data tables, or visualizations due to the absence of any identifiable scientific information on "this compound" in the context of diabetes. Further investigation would require a correct and verifiable name for the compound of interest.

Independent Verification of Phenylpyropene C's Biological Targets: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Phenylpyropene C's biological targets, performance with alternative compounds, and supporting experimental data. This compound belongs to a family of fungal meroterpenoids, with close analogs identified as potent inhibitors of Acyl-CoA:cholesterol acyltransferase (ACAT), a key enzyme in cholesterol metabolism. Independent verification studies have corroborated this primary biological target.

Comparison of ACAT Inhibitory Activity

The primary biological target identified for the pyripyropene family, to which this compound belongs, is Acyl-CoA:cholesterol acyltransferase (ACAT). This enzyme is responsible for the esterification of cholesterol, a crucial step in its absorption and storage. Inhibition of ACAT is a therapeutic strategy for managing hypercholesterolemia and atherosclerosis.

A foundational study on pyripyropenes isolated from Aspergillus fumigatus provided the initial evidence of their potent ACAT inhibitory activity. The table below summarizes the IC50 values for Pyripyropene C and its close analogs.

CompoundSource OrganismTarget EnzymeIC50 (nM)[1]
Pyripyropene AAspergillus fumigatusACAT58
Pyripyropene BAspergillus fumigatusACAT117
Pyripyropene C Aspergillus fumigatus ACAT 53
Pyripyropene DAspergillus fumigatusACAT268

Subsequent research has focused on Pyripyropene A, demonstrating its selective inhibition of ACAT2, the isoform predominantly found in the intestine and liver, making it a promising candidate for anti-atherosclerotic therapies[2]. While direct comparative data for this compound against other specific ACAT inhibitors is limited in the public domain, the potent activity of its analogs provides a strong basis for its mechanism of action.

Experimental Protocols

The independent verification of this compound's biological target relies on robust experimental methodologies. The following section details a standard protocol for determining ACAT inhibition.

ACAT Inhibition Assay Protocol

This protocol is adapted from established methods for measuring ACAT activity in rat liver microsomes.

1. Preparation of Rat Liver Microsomes:

  • Homogenize fresh rat liver in a buffer solution (e.g., 0.1 M potassium phosphate buffer, pH 7.4, containing 0.25 M sucrose).

  • Centrifuge the homogenate at low speed (e.g., 10,000 x g) to remove cell debris and nuclei.

  • Centrifuge the resulting supernatant at high speed (e.g., 100,000 x g) to pellet the microsomes.

  • Resuspend the microsomal pellet in the buffer and store at -80°C.

2. ACAT Activity Assay:

  • Prepare a reaction mixture containing rat liver microsomes, bovine serum albumin (BSA), and free cholesterol in a suitable buffer.

  • Add the test compound (e.g., this compound dissolved in a solvent like DMSO) at various concentrations.

  • Pre-incubate the mixture to allow the inhibitor to interact with the enzyme.

  • Initiate the enzymatic reaction by adding the substrate, [1-14C]oleoyl-CoA.

  • Incubate the reaction at 37°C for a defined period (e.g., 20 minutes).

  • Stop the reaction by adding a mixture of chloroform and methanol.

  • Extract the lipids and separate the cholesteryl esters from unesterified cholesterol using thin-layer chromatography (TLC).

  • Quantify the amount of radiolabeled cholesteryl ester formed using a scintillation counter.

  • Calculate the percentage of inhibition at each concentration and determine the IC50 value.

Signaling Pathway and Experimental Workflow

The diagrams below illustrate the signaling pathway affected by this compound and the general workflow for identifying its biological targets.

ACAT_Inhibition_Pathway cluster_extracellular Dietary/Cellular Cholesterol cluster_cell Cell cholesterol Free Cholesterol ACAT ACAT Enzyme cholesterol->ACAT Substrate CE Cholesteryl Esters (Storage/Transport) ACAT->CE Esterification Phenylpyropene_C This compound Phenylpyropene_C->ACAT Inhibition

Caption: this compound inhibits the ACAT enzyme, blocking cholesterol esterification.

Target_Identification_Workflow A Isolation of this compound from Natural Source (e.g., Penicillium sp.) B Structural Elucidation (NMR, Mass Spectrometry) A->B C Hypothesis Generation (Based on structural similarity to known inhibitors) B->C D In vitro Enzyme Assays (e.g., ACAT Inhibition Assay) C->D E Determination of IC50 Values D->E F Independent Verification (Different labs, varied conditions) E->F G Identification of Primary Biological Target F->G

Caption: Workflow for the identification and verification of this compound's biological target.

References

A Comparative Guide to Tubulin Polymerization Inhibitors for Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A comprehensive search for "Phenylpyropene C" as a tubulin polymerization inhibitor did not yield specific experimental data in the available literature. Therefore, this guide provides a broader comparison of well-established and novel classes of tubulin polymerization inhibitors, presenting their mechanisms, performance data, and the experimental protocols used for their evaluation. This guide is intended for researchers, scientists, and drug development professionals.

Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential for cell division, motility, and intracellular transport. Their critical role in the formation of the mitotic spindle makes them a prime target for anticancer drug development. Agents that interfere with microtubule dynamics can arrest the cell cycle in the G2/M phase, ultimately leading to apoptotic cell death.[1][2] These agents are broadly classified based on their binding site on the tubulin dimer and their effect on microtubule dynamics. This guide focuses on inhibitors of tubulin polymerization, which primarily bind to the colchicine or vinca alkaloid sites.

Quantitative Performance of Tubulin Inhibitors

The efficacy of tubulin inhibitors is typically quantified by their ability to inhibit tubulin polymerization in biochemical assays and their cytotoxic effects on cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of potency.

Table 1: Comparison of In Vitro Tubulin Polymerization Inhibitory Activity

Compound/ClassBinding SiteTubulin Polymerization IC50 (µM)Reference Compound(s)
Natural Products
ColchicineColchicine2.52 ± 0.23-
VincristineVinca Alkaloid0.805-
Podophyllotoxin (PPT)ColchicineShows 50.19% inhibition-
Synthetic Inhibitors
Compound 7a (Triazole-Thiadizine Hybrid)Colchicine1.6Combretastatin A-4 (CA-4) (0.92 µM)
Compound 25a (Chalcone Derivative)Colchicine2.1 ± 0.12Colchicine (2.52 ± 0.23 µM)
Compound 65a (Benzothiazole Derivative)Colchicine4.6Cisplatin (N/A for this assay)
Compound H05 (Thiophene Derivative)αβ Tubulin Interface17.6-
Compound 10a (Benzophenone Derivative)ColchicineNot specified, potent activityPhenstatin, Millepachine
Compound TH-482 (Indazole-based)ColchicineConcentration-dependent inhibitionCombretastatin A-4

Data compiled from multiple sources.[1][3][4][5][6] Note: Assay conditions can vary between studies, affecting absolute IC50 values.

Table 2: Comparative Cytotoxicity (IC50) in Human Cancer Cell Lines

Compound/ClassCell LineIC50 (µM)Notes
Natural Products
ColchicineHeLa0.058 (58 nM)Potent but high toxicity limits clinical use.[7]
Synthetic Inhibitors
Compound 7a (Triazole-Thiadizine Hybrid)SGC-79010.011Activity comparable to Combretastatin A-4 (CA-4).[1]
A5490.015[1]
HT-10800.012[1]
Compound 10a (Benzophenone Derivative)A5490.029Exhibits potent activity across multiple cell lines.[6]
HeLa0.031[6]
HCT1160.062[6]
HepG20.035[6]
MCF-70.044[6]
Compound 65a (Benzothiazole Derivative)MCF-72.78 ± 0.24Five-fold more potent than cisplatin in this cell line.[3]
Compound TH-482 (Indazole-based)PANC-1Potent antiproliferationRetains activity against various drug-resistant cell lines.[5]
MDA-MB-231Potent antiproliferation[5]
HCT116Potent antiproliferation[5]

Mechanisms and Workflows

Visualizing the mechanism of action and the experimental process is crucial for understanding and developing new tubulin inhibitors.

G cluster_0 Screening & Evaluation Workflow A Compound Library B In Vitro Tubulin Polymerization Assay A->B Primary Screen C Cell Viability Assays (e.g., MTT, MTS) B->C Identify Cytotoxic Hits D Immunofluorescence Microscopy C->D Confirm Microtubule Disruption E Mechanism of Action Studies (e.g., Binding Site, Cell Cycle Analysis) D->E Elucidate Mechanism G A Tubulin Polymerization Inhibitor B Disruption of Microtubule Dynamics A->B C Defective Mitotic Spindle Formation B->C D Mitotic Arrest at G2/M Checkpoint C->D E Induction of Apoptosis (Programmed Cell Death) D->E

References

Assessing the Selectivity of Phenylpyropene C for the JAK/STAT Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of Phenylpyropene C, a natural product identified as an inhibitor of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway. Due to the limited publicly available data on the specific JAK isoform selectivity of this compound, this document will focus on its reported cellular activity and compare it with well-characterized, clinically relevant JAK inhibitors. This guide aims to offer a framework for evaluating the selectivity of novel inhibitors targeting this critical signaling cascade.

Introduction to this compound and the JAK/STAT Pathway

This compound, also known as S14-95, is a secondary metabolite isolated from the fungus Penicillium griseofulvum. It has been identified as an inhibitor of the JAK/STAT signaling pathway, a crucial pathway in mediating cellular responses to a variety of cytokines and growth factors. This pathway is integral to immune function, cell proliferation, differentiation, and apoptosis. The core components of this pathway are the Janus kinases (JAKs), a family of four non-receptor tyrosine kinases (JAK1, JAK2, JAK3, and TYK2), and the Signal Transducer and Activator of Transcription (STAT) proteins.

Dysregulation of the JAK/STAT pathway is implicated in a range of diseases, including autoimmune disorders, inflammatory conditions, and malignancies. Consequently, JAK inhibitors have emerged as a significant class of therapeutic agents. The selectivity of these inhibitors for specific JAK isoforms is a critical determinant of their efficacy and safety profile, as each JAK isoform is associated with distinct signaling pathways and physiological functions.

This compound has been reported to inhibit the interferon-gamma (IFN-γ) mediated expression of a reporter gene with an IC50 in the range of 5.4 to 10.8 µM. This cellular assay indicates an inhibitory effect on the JAK/STAT pathway. However, specific inhibitory concentrations (IC50) or binding affinities (Kd) against individual JAK isoforms have not been extensively reported in publicly accessible literature. Such data is essential for a precise assessment of its selectivity.

Comparative Analysis of JAK Inhibitors

To contextualize the assessment of this compound, this section compares its reported cellular potency with the well-defined selectivity profiles of several clinically approved JAK inhibitors. The data presented in Table 1 highlights the varying degrees of selectivity these compounds exhibit across the JAK family.

CompoundPrimary Target(s)JAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)TYK2 IC50 (nM)This compound (Cellular Assay)
This compound (S14-95) JAK/STAT PathwayNot ReportedNot ReportedNot ReportedNot Reported5,400 - 10,800 nM
Tofacitinib Pan-JAK (preferential for JAK1/3)120112344-
Ruxolitinib JAK1/JAK23.32.842819-
Fedratinib JAK2353>1000135-
Baricitinib JAK1/JAK25.95.7>40053-

Note: IC50 values for Tofacitinib, Ruxolitinib, Fedratinib, and Baricitinib are from various in vitro kinase assays and are approximate. The value for this compound is from a cellular reporter gene assay and is presented for contextual comparison of potency, not as a direct measure of kinase inhibition.

Experimental Protocols for Assessing Selectivity

A thorough evaluation of a kinase inhibitor's selectivity involves a multi-faceted approach, combining biochemical, biophysical, and cellular assays.

In Vitro Kinase Inhibition Assays

These assays directly measure the ability of a compound to inhibit the enzymatic activity of a purified kinase.

  • Radiometric Assays: This classic method measures the incorporation of radiolabeled phosphate (from [γ-³²P]ATP or [γ-³³P]ATP) onto a substrate by the kinase.

    • Protocol Outline:

      • Prepare a reaction mixture containing the purified JAK enzyme, a specific peptide or protein substrate, and assay buffer.

      • Add the test compound (e.g., this compound) at various concentrations.

      • Initiate the kinase reaction by adding [γ-³³P]ATP.

      • Incubate the reaction at a controlled temperature for a defined period.

      • Stop the reaction and separate the phosphorylated substrate from the unincorporated [γ-³³P]ATP, typically by spotting onto a phosphocellulose membrane followed by washing.

      • Quantify the incorporated radioactivity using a scintillation counter.

      • Calculate the percentage of inhibition at each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

  • Luminescence-Based Assays (e.g., ADP-Glo™): These assays measure the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.

    • Protocol Outline:

      • Perform the kinase reaction in a multi-well plate with the JAK enzyme, substrate, ATP, and varying concentrations of the inhibitor.

      • After incubation, add an ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

      • Add a Kinase Detection Reagent to convert the generated ADP back to ATP and then use this newly synthesized ATP in a luciferase/luciferin reaction to produce light.

      • Measure the luminescent signal using a plate reader. A lower signal indicates higher kinase inhibition.

      • Calculate IC50 values from the dose-response data.

  • Fluorescence Resonance Energy Transfer (FRET) Assays (e.g., LanthaScreen™): These assays measure the binding of a fluorescently labeled antibody that recognizes the phosphorylated substrate.

    • Protocol Outline:

      • The kinase reaction is performed with a fluorescently labeled substrate.

      • After the reaction, a terbium-labeled antibody specific for the phosphorylated substrate is added.

      • If the substrate is phosphorylated, the binding of the antibody brings the terbium donor and the substrate's acceptor fluorophore into close proximity, resulting in a FRET signal upon excitation.

      • The FRET signal is measured on a time-resolved fluorescence plate reader.

      • Inhibition of the kinase results in a decreased FRET signal.

Cellular Target Engagement Assays

These assays confirm that the inhibitor can bind to its target within a cellular context.

  • NanoBRET™ Target Engagement Assay: This assay measures the binding of a compound to a NanoLuc® luciferase-tagged kinase in live cells.

    • Protocol Outline:

      • Transfect cells to express a fusion protein of the target kinase (e.g., JAK1) and NanoLuc® luciferase.

      • Add a cell-permeable fluorescent tracer that binds to the kinase's active site. This results in Bioluminescence Resonance Energy Transfer (BRET) between the NanoLuc® and the tracer.

      • Treat the cells with the test inhibitor.

      • If the inhibitor binds to the kinase, it will displace the tracer, leading to a decrease in the BRET signal.

      • The BRET signal is measured using a specialized plate reader, and the IC50 for target engagement is determined.

Visualizing Pathways and Workflows

To better understand the context of this compound's activity and the methods for its assessment, the following diagrams are provided.

JAK_STAT_Pathway cluster_cell Cell Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates P_JAK P-JAK JAK->P_JAK Autophosphorylation STAT STAT P_JAK->STAT Phosphorylates P_STAT P-STAT STAT->P_STAT STAT_Dimer STAT Dimer P_STAT->STAT_Dimer Dimerization Nucleus Nucleus STAT_Dimer->Nucleus Translocation Gene Target Gene Transcription Nucleus->Gene Phenylpyropene_C This compound Phenylpyropene_C->JAK Inhibits

Caption: The JAK/STAT signaling pathway and the putative inhibitory action of this compound.

Kinase_Selectivity_Workflow Start Start: Novel Inhibitor (e.g., this compound) Biochemical_Screen Primary Screen: In Vitro Kinase Assays (e.g., Radiometric, ADP-Glo) Start->Biochemical_Screen Determine_IC50 Determine IC50 against primary target and panel of kinases Biochemical_Screen->Determine_IC50 Cellular_Assay Secondary Screen: Cellular Target Engagement (e.g., NanoBRET) Determine_IC50->Cellular_Assay Hits Confirm_On_Target Confirm on-target activity and determine cellular IC50 Cellular_Assay->Confirm_On_Target Selectivity_Profile Generate Selectivity Profile Confirm_On_Target->Selectivity_Profile End End: Characterized Inhibitor Selectivity_Profile->End

Caption: A generalized experimental workflow for assessing kinase inhibitor selectivity.

Conclusion

This compound has been identified as a micromolar inhibitor of the JAK/STAT signaling pathway in cellular assays. While this initial finding is promising, a comprehensive assessment of its selectivity for its primary target is currently hampered by the lack of specific data on its inhibitory activity against individual JAK isoforms and a broader kinome panel. To fully characterize this compound as a selective tool compound or a potential therapeutic lead, further investigation using the detailed biochemical and cellular assays outlined in this guide is necessary. By comparing its activity against the well-defined profiles of existing JAK inhibitors, researchers can gain a clearer understanding of its potential and guide future development efforts.

Comparative Analysis of Phenylpropene Stereoisomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific scientific literature or experimental data could be retrieved for a compound named "Phenylpyropene C." Therefore, this guide provides a comparative analysis of well-characterized phenylpropene stereoisomers—anethole, eugenol, and isoeugenol—to serve as a comprehensive example of such a comparative study, adhering to the requested format and content for researchers, scientists, and drug development professionals.

Phenylpropanoids, including their various stereoisomers, are a class of naturally occurring organic compounds with a wide range of biological activities. The spatial arrangement of atoms in these molecules, or their stereochemistry, plays a pivotal role in their pharmacological effects. This guide presents a comparative analysis of the biological activities of stereoisomers of anethole, eugenol, and isoeugenol, supported by experimental data.

Comparative Biological Activity of Phenylpropene Stereoisomers

The biological activities of phenylpropene stereoisomers can vary significantly. These differences are often attributed to the specific interactions of each isomer with biological targets such as enzymes and receptors. Below are tables summarizing the quantitative data on the antimicrobial and cytotoxic activities of anethole, eugenol, and isoeugenol stereoisomers.

Antimicrobial Activity

The antimicrobial efficacy of phenylpropene isomers is a key area of investigation. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) are standard measures of this activity.

Table 1: Comparative Antimicrobial Activity of Eugenol and Isoeugenol

MicroorganismCompoundZone of Inhibition (ZOI, mm)MIC (µg/mL)MBC (µg/mL)
Escherichia coliEugenol12.7312.5312.5
Isoeugenol18.0312.5312.5
Shigella dysenteriaeEugenol-312.5312.5
Isoeugenol-312.5312.5
Staphylococcus aureusEugenol22.3625625
Isoeugenol26.0312.5312.5
Bacillus subtilisEugenol-625625
Isoeugenol-312.5312.5
Listeria monocytogenesEugenol-625625
Isoeugenol-312.5312.5
Salmonella TyphimuriumEugenol-625625
Isoeugenol-312.5312.5

Data sourced from a comparative study on the antioxidant, DNA damage protective and antibacterial activities of eugenol and isoeugenol.[1]

Note: A lower MIC/MBC value indicates greater antimicrobial activity. Isoeugenol generally exhibits stronger antibacterial activity against Gram-positive bacteria compared to eugenol.[1][2]

Cytotoxic Activity

The cytotoxic effects of phenylpropene stereoisomers are critical for evaluating their potential as anticancer agents and for understanding their toxicity profiles.

Table 2: Comparative Cytotoxicity of Anethole Stereoisomers

StereoisomerOrganism/Cell LineMetricValue
cis-AnetholeAnimal modelsRelative Toxicity15-38 times more toxic than trans-anethole
trans-AnetholeAnimal modelsRelative ToxicityBaseline

Data sourced from studies on the toxicity of anethole isomers.[3][4]

Table 3: Comparative Cytotoxicity of Eugenol and Isoeugenol

CompoundCell LineIC50 (mM)
EugenolHuman Submandibular Gland (HSG) cancer cells0.395
IsoeugenolHuman Submandibular Gland (HSG) cancer cells0.0523

Data sourced from a comparative study of the antioxidant/prooxidant activities of eugenol and isoeugenol.[5]

Note: A lower IC50 value indicates greater cytotoxic activity. Isoeugenol is significantly more cytotoxic to HSG cancer cells than eugenol.[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for the key experiments cited in this guide.

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

This protocol is based on the broth microdilution method.

  • Preparation of Bacterial Inoculum: A single colony of the test bacterium is inoculated into a suitable broth (e.g., Mueller-Hinton Broth) and incubated to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

  • Serial Dilution of Test Compounds: The phenylpropene isomers are serially diluted in the broth in a 96-well microtiter plate to achieve a range of concentrations.

  • Inoculation: Each well is inoculated with the prepared bacterial suspension. A positive control (broth with bacteria, no compound) and a negative control (broth only) are included.

  • Incubation: The microtiter plate is incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

  • MBC Determination: An aliquot from the wells showing no visible growth is sub-cultured onto agar plates. The plates are incubated for 18-24 hours. The MBC is the lowest concentration that results in no bacterial growth on the agar plates.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of the compounds on cancer cell lines.

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the phenylpropene isomers for a specified period (e.g., 24, 48 hours). A vehicle control (e.g., DMSO) is also included.

  • MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The cell viability is calculated as a percentage of the control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

Signaling Pathway Modulation

Phenylpropene stereoisomers can exert their biological effects by modulating various intracellular signaling pathways. Understanding these mechanisms is crucial for drug development.

NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a key regulator of inflammation, immunity, and cell survival. Aberrant NF-κB activation is implicated in many cancers. Some phenylpropenes, such as eugenol and isoeugenol, have been shown to inhibit this pathway.[6][7]

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus Receptor Receptor Stimulus->Receptor IKK IKK Receptor->IKK Activates IκB-NF-κB IκB NF-κB IKK->IκB-NF-κB Phosphorylates IκB IκB IκB NF-κB NF-κB NF-κB_active NF-κB NF-κB->NF-κB_active Translocation IκB-NF-κB->NF-κB IκB Degradation Gene_Expression Gene Expression (Inflammation, Proliferation) NF-κB_active->Gene_Expression Induces Eugenol_Isoeugenol Eugenol/ Isoeugenol Eugenol_Isoeugenol->IKK Inhibits

Caption: Inhibition of the NF-κB signaling pathway by eugenol and isoeugenol.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is crucial for cell proliferation, differentiation, and apoptosis. Dysregulation of this pathway is a common feature of cancer. Isoeugenol has been shown to inhibit the phosphorylation of ERK1/2 and p38, key components of the MAPK pathway.

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth_Factor Receptor_TK Receptor Tyrosine Kinase Growth_Factor->Receptor_TK Ras Ras Receptor_TK->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription_Factors Transcription Factors (Proliferation, Survival) ERK->Transcription_Factors Activates Isoeugenol Isoeugenol Isoeugenol->MEK Inhibits (ERK Phosphorylation) Apoptosis_Pathway cluster_stimulus Apoptotic Stimulus cluster_pathway Apoptotic Cascade Anethole Anethole Bax_Bak Bax/Bak Activation Anethole->Bax_Bak Mitochondrion Mitochondrion Bax_Bak->Mitochondrion Acts on Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Binds to Caspase9 Caspase-9 Apaf1->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

References

Safety Operating Guide

Safe Disposal of Phenylpyropene C: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release: This document provides crucial safety and logistical information for the proper disposal of Phenylpyropene C, a chemical compound utilized by researchers, scientists, and drug development professionals. Adherence to these procedures is essential to ensure personnel safety and environmental compliance.

This compound, as an aromatic hydrocarbon, requires careful handling and disposal as a hazardous chemical waste. The following procedures are based on established safety protocols for similar chemical substances and should be implemented in all laboratory settings where this compound is used.

I. Personal Protective Equipment (PPE) and Immediate Safety Precautions

Before handling this compound for disposal, all personnel must be equipped with the appropriate personal protective equipment.

Required PPE:

  • Gloves: Wear chemical-resistant gloves (e.g., Nitrile rubber).

  • Eye Protection: Use safety glasses with side shields or chemical safety goggles.[1][2]

  • Lab Coat: A flame-retardant lab coat is mandatory.

  • Respiratory Protection: Not generally required unless aerosols are generated.

In Case of Exposure:

  • Skin Contact: Immediately remove all contaminated clothing and rinse the affected skin with plenty of water.[2][3]

  • Eye Contact: Rinse cautiously with water for several minutes. If contact lenses are present, remove them if it is easy to do so and continue rinsing.[2][3]

  • Inhalation: Move the individual to fresh air. If respiratory symptoms occur, seek medical attention.[2][4]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]

II. Chemical Waste Segregation and Storage

Proper segregation and storage of this compound waste are critical to prevent accidental reactions and ensure safe disposal.

  • Waste Classification: this compound waste should be classified as non-halogenated organic solvent waste.[5]

  • Container Requirements:

    • Use only sturdy, leak-proof containers made of compatible materials. The original container is often the best choice.[6][7]

    • Containers must be kept tightly closed except when adding waste.[6]

    • Do not fill liquid waste containers to more than 75% capacity to allow for vapor expansion.[5]

  • Labeling:

    • All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name "this compound".[5][7]

    • Indicate the date when the waste was first added to the container.[7]

  • Storage Location:

    • Store waste containers in a designated, well-ventilated satellite accumulation area (SAA) at or near the point of generation.[7]

    • Store in a cool, dry place away from heat, sparks, open flames, and strong oxidizing agents.[1][4]

III. Disposal Procedures

Under no circumstances should this compound be disposed of down the drain or in regular trash.[6][7] Evaporation of the waste is also not an acceptable disposal method.[6][7]

Step-by-Step Disposal Protocol:

  • Waste Collection: Collect all this compound waste, including contaminated materials like absorbent pads and disposable labware, in the designated hazardous waste container.

  • Container Management: Ensure the waste container is properly labeled and sealed.

  • Request Pickup: When the container is nearly full (no more than 75% capacity) or has been accumulating for 150 days, request a pickup from your institution's Environmental Health and Safety (EHS) or hazardous waste management office.[7]

  • Record Keeping: Maintain accurate records of the amount of this compound waste generated and disposed of, in accordance with your institution's policies and local regulations.

IV. Spill Management

In the event of a this compound spill, follow these procedures:

  • Assess the Situation: If the spill is large or you are not comfortable handling it, evacuate the area and contact your institution's EHS office immediately.[5]

  • Control Ignition Sources: If it is safe to do so, turn off any nearby ignition sources.[5]

  • Contain the Spill: Use a spill kit with absorbent materials (e.g., sand, diatomite, universal binders) to contain the spill.[8]

  • Clean Up: Carefully collect the absorbed material and place it in a designated hazardous waste container.

  • Decontaminate: Clean the affected area thoroughly.

  • Dispose of Waste: All materials used for spill cleanup must be disposed of as hazardous waste.[5]

V. Quantitative Data Summary

The following table summarizes key quantitative data for similar aromatic hydrocarbons, which can be used as a reference for the safe handling of this compound.

Property1-Phenyl-1,2-propanedione[4]1-Phenylpropan-2-olGeneral Aromatic Hydrocarbons[8]
Boiling Point/Range 103 - 105 °C @ 14 mmHg219 - 221 °C64 °C
Flash Point 84 °CNot provided9 °C
Specific Gravity 1.1000.973 g/cm³ at 25 °CNot provided
Autoignition Temperature Not providedNot provided455 °C

VI. Experimental Protocols Cited

The disposal procedures outlined in this document are based on standard hazardous waste management protocols and do not involve specific experimental methodologies. The core principle is the collection and transfer of chemical waste to a certified hazardous waste disposal facility.

VII. Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

Phenylpyropene_C_Disposal_Workflow cluster_0 Preparation cluster_1 Waste Collection & Storage cluster_2 Disposal Request cluster_3 Final Disposal cluster_4 Spill Emergency A Wear Appropriate PPE (Gloves, Eye Protection, Lab Coat) B Collect Waste in Compatible, Labeled Container A->B C Store in Designated Satellite Accumulation Area B->C D Keep Container Closed & Not Over 75% Full C->D E Request Pickup from EHS/ Hazardous Waste Management D->E F Professional Disposal via Approved Waste Facility E->F G Spill Occurs H Assess and Control Ignition Sources G->H I Contain and Clean Up with Absorbent Material H->I J Collect Spill Debris as Hazardous Waste I->J J->B

Caption: Workflow for the safe disposal of this compound.

Disclaimer: This document is intended as a guide and should be used in conjunction with your institution's specific chemical hygiene and hazardous waste management plans. Always consult the Safety Data Sheet (SDS) for any chemical before use and disposal.

References

Personal protective equipment for handling Phenylpyropene C

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Protocols for Phenylpropenes

Disclaimer: The chemical name "Phenylpyropene C" is not a standard or recognized chemical identifier. The information provided below pertains to phenylpropenes , a group of organic compounds with the formula C9H10. It is crucial to verify the exact identity of the substance you are working with by referencing its CAS number and Safety Data Sheet (SDS) before handling. The following guidelines are based on available data for various phenylpropene isomers and related compounds.

This guide provides essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with phenylpropenes.

Hazard Identification and Personal Protective Equipment (PPE)

Phenylpropenes are generally classified as flammable liquids that can cause skin and eye irritation.[1][2] Vapors may form explosive mixtures with air upon intense heating.[3][4] Therefore, stringent adherence to safety protocols and the use of appropriate Personal Protective Equipment (PPE) are mandatory.

Table 1: Personal Protective Equipment (PPE) for Handling Phenylpropenes

Protection Type Equipment Specifications and Rationale
Eye and Face Protection Safety glasses with side shields or chemical splash goggles.[5] A face shield is recommended when there is a risk of splashing.[6][7]Must comply with ANSI Z.87.1 or EN166 standards.[1][6] Goggles are required for potential splashes of hazardous chemicals.[7]
Skin Protection Chemical-resistant gloves (Nitrile rubber recommended for splash contact).[4] A flame-resistant lab coat (e.g., Nomex®) over cotton clothing.[6] Closed-toe shoes.[5][6]Nitrile gloves offer good resistance to a variety of chemicals.[6] Always check the manufacturer's glove compatibility data. Contaminated clothing should be removed and washed before reuse.[2][4]
Respiratory Protection Generally not required if work is conducted in a well-ventilated area or a chemical fume hood.[1][3] If aerosols are generated or ventilation is inadequate, a NIOSH-approved air-purifying respirator with appropriate cartridges should be used.[4][8]Engineering controls like fume hoods are the primary line of defense.[6] Respirator use requires a formal program, including fit-testing and training.[6]
Safe Handling and Operational Plan

2.1. Engineering Controls:

  • Always handle phenylpropenes in a well-ventilated area.[2]

  • Use a certified chemical fume hood to minimize inhalation exposure.

  • Ensure safety showers and eyewash stations are readily accessible.[1]

2.2. Procedural Steps for Handling:

  • Preparation: Before handling, review the Safety Data Sheet (SDS). Ensure all necessary PPE is available and in good condition.

  • Dispensing: Grounding and bonding may be necessary to prevent static discharge, which could be an ignition source. Keep away from open flames, hot surfaces, and other sources of ignition.[3][9]

  • During Use: Avoid contact with skin, eyes, and clothing.[9] Do not eat, drink, or smoke in the work area.[2]

  • Post-Handling: Wash hands thoroughly after handling the substance.[2][3] Clean the work area and any equipment used.

Disposal Plan

Dispose of phenylpropene waste in accordance with all local, state, and federal regulations.

  • Waste Collection: Collect waste in a designated, properly labeled, and sealed container. Do not mix with incompatible wastes.

  • Disposal Route: Dispose of contents/container to an approved waste disposal plant.[3][9] Do not allow the product to enter drains.[4]

Physical and Chemical Properties

The properties of phenylpropenes can vary between isomers. The following table summarizes data for some common isomers.

Table 2: Properties of Phenylpropene Isomers

Property(Z)-1-PhenylpropenePhenylpropene (Allylbenzene)1-Phenyl-1-propyne
CAS Number 766-90-5[10][11]300-57-2[12]673-32-5
Molecular Formula C9H10[10][11]C9H10[12]C9H10
Molecular Weight 118.18 g/mol [10]118.179 g/mol [12]116.16 g/mol
Appearance -Colorless liquid[12]-
Boiling Point -156 °C[12]-
Melting Point --40 °C[12]-
Density -0.893 g/cm³[12]-

Visual Protocols and Workflows

Diagram 1: Phenylpropene Spill Response Workflow

cluster_spill Phenylpropene Spill Response A Spill Detected B Evacuate Immediate Area & Alert Others A->B C Don Appropriate PPE B->C D Contain the Spill with Absorbent Material C->D E Collect Absorbed Material into a Labeled Waste Container D->E F Decontaminate the Spill Area E->F G Dispose of Waste According to Regulations F->G H Report the Incident G->H

Caption: Workflow for responding to a phenylpropene spill.

Diagram 2: PPE Selection Logic

cluster_ppe_selection PPE Selection for Phenylpropene Handling Risk Assess Risk of Exposure Splash Splash Hazard? Risk->Splash Inhalation Inhalation Risk? Risk->Inhalation Gloves Wear Nitrile Gloves Risk->Gloves LabCoat Wear Lab Coat Risk->LabCoat Goggles Wear Chemical Goggles Splash->Goggles No FaceShield Wear Face Shield over Goggles Splash->FaceShield Yes FumeHood Work in Fume Hood Inhalation->FumeHood No Respirator Use Respirator Inhalation->Respirator Yes

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Phenylpyropene C
Reactant of Route 2
Reactant of Route 2
Phenylpyropene C

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。